molecular formula C9H6Cl2O B8743898 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-

2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-

Cat. No.: B8743898
M. Wt: 201.05 g/mol
InChI Key: DMPJHNUAJOOEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- is a useful research compound. Its molecular formula is C9H6Cl2O and its molecular weight is 201.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H6Cl2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,5H2

InChI Key

DMPJHNUAJOOEGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C#CCO)Cl

Origin of Product

United States

Foundational & Exploratory

molecular weight and formula of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2,5-Dichlorophenyl)prop-2-yn-1-ol

Abstract

This technical guide provides a comprehensive overview of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol, a halogenated propargyl alcohol of significant interest as a versatile building block in medicinal chemistry and materials science. The presence of the dichlorinated phenyl ring combined with the reactive propargyl alcohol moiety makes it a valuable precursor for synthesizing a wide range of more complex molecules. This document details the compound's physicochemical properties, provides a field-proven, step-by-step protocol for its synthesis via Sonogashira coupling, and outlines a self-validating workflow for its analytical characterization and purity verification. The causality behind experimental choices is explained throughout, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Physicochemical Properties and Structural Data

The fundamental properties of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol are critical for its application in synthetic workflows. The molecule's structure, featuring a rigid alkyne linker and a polar hydroxyl group, dictates its solubility, reactivity, and chromatographic behavior.

PropertyValueSource/Method
Molecular Formula C₉H₆Cl₂OCalculated
Molecular Weight 201.05 g/mol Calculated[1]
IUPAC Name 3-(2,5-Dichlorophenyl)prop-2-yn-1-olIUPAC Nomenclature
Topological Polar Surface Area (TPSA) 20.23 ŲCalculated[1][2]
LogP (Octanol-Water Partition Coeff.) 2.3 - 3.5Calculated Estimate[1][2]
Hydrogen Bond Donors 1Calculated[2]
Hydrogen Bond Acceptors 1Calculated[2]
Rotatable Bonds 1Calculated[3]

Note: Calculated values are based on structurally similar compounds and established chemical calculation models.

Synthesis and Purification Protocol

The synthesis of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol is most reliably achieved through a Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

Principle of the Sonogashira Coupling

The reaction couples a terminal alkyne (propargyl alcohol) with an aryl halide (1-bromo- or 1-iodo-2,5-dichlorobenzene). The catalytic cycle involves a palladium(0) species and a copper(I) co-catalyst. An inert atmosphere is essential to prevent the oxidation of the active catalyst and the dimerization of the alkyne (Glaser coupling). An amine base is used to neutralize the hydrogen halide byproduct and facilitate the formation of the key copper(I) acetylide intermediate.

Experimental Protocol: Step-by-Step Methodology

Reagents & Equipment:

  • 1-bromo-2,5-dichlorobenzene (or 1-iodo-2,5-dichlorobenzene)

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

  • Standard glassware for workup and chromatography

Procedure:

  • Inert Atmosphere Setup: An oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet is assembled. The flask is purged with dry nitrogen for 15 minutes. Maintaining a positive nitrogen pressure is critical for the duration of the reaction.

  • Reagent Charging: To the flask, add 1-bromo-2,5-dichlorobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base Addition: Add anhydrous THF (approx. 5 mL per mmol of aryl halide) and anhydrous triethylamine (2.5 eq) via syringe. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise via syringe over 5 minutes. A slight exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing the pad with ethyl acetate.[4]

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification - Silica Gel Chromatography:

    • The crude product is purified by flash column chromatography on silica gel.[4]

    • A solvent gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20) is an effective eluent system.

    • Fractions containing the pure product (identified by TLC) are combined and the solvent is removed under reduced pressure to yield 3-(2,5-dichlorophenyl)prop-2-yn-1-ol as a solid or oil.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage reagents 1. Reagent Charging (Aryl Halide, Pd/Cu Catalysts) solvent 2. Solvent & Base Addition (THF, TEA) reagents->solvent alkyne 3. Alkyne Addition (Propargyl Alcohol) solvent->alkyne reaction 4. Reaction (Heat, 12-16h, N2 atm) alkyne->reaction filter 5. Filtration (Remove Catalysts) reaction->filter extract 6. Liquid-Liquid Extraction (Isolate Product) filter->extract dry 7. Drying & Concentration (Remove Water & Solvent) extract->dry chromatography 8. Silica Gel Chromatography dry->chromatography pure_product 9. Pure Product Isolation chromatography->pure_product

Caption: Workflow for the synthesis and purification of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol.

Analytical Characterization

A multi-technique approach is required to unambiguously confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures that the material meets the rigorous standards required for research and development.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural confirmation.

    • ¹H NMR: The proton NMR spectrum will provide definitive structural information. Expected signals include:

      • A multiplet or two distinct doublets of doublets in the aromatic region (~7.2-7.5 ppm) corresponding to the three protons on the dichlorophenyl ring.

      • A singlet for the methylene protons (-CH₂OH) adjacent to the hydroxyl group, typically around 4.4 ppm.[5]

      • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

    • ¹³C NMR: The carbon spectrum confirms the carbon framework. Key signals include:

      • Multiple signals in the aromatic region (~120-140 ppm), with two carbons directly attached to chlorine atoms showing characteristic shifts.[6]

      • Two distinct signals for the alkyne carbons (~80-90 ppm).

      • A signal for the methylene carbon (-CH₂OH) around 51 ppm.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass measurement, which is used to confirm the molecular formula (C₉H₆Cl₂O).[7]

    • Electron Ionization (EI-MS): The mass spectrum will display a distinct molecular ion peak cluster (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, which is the characteristic isotopic signature for a molecule containing two chlorine atoms.[8]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity is quantitatively determined using HPLC.[9]

    • Method: A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) is standard.

    • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

    • Result: A single major peak indicates high purity, which can be quantified as a percentage of the total integrated peak area.

  • Gas Chromatography (GC-FID): For volatile compounds, GC with a Flame Ionization Detector (FID) is an excellent orthogonal technique for purity assessment.[10]

Analytical Characterization Workflow

G cluster_primary Primary Structural Confirmation cluster_secondary Purity & Final Verification nmr NMR Spectroscopy (¹H, ¹³C) hplc HPLC (Purity >98%?) nmr->hplc ms Mass Spectrometry (HRMS, EI-MS) ms->hplc ftir FT-IR Spectroscopy (Functional Groups) hplc->ftir pass Verified Compound hplc->pass Yes fail Requires Further Purification hplc->fail No start Synthesized Product start->nmr start->ms

Caption: Self-validating workflow for the analytical characterization of the target compound.

Safety, Handling, and Storage

  • Safety: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Propargyl alcohols can be reactive. Avoid exposure to strong bases, acids, and oxidizing agents.

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C, protected from light.[2][11]

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol. By employing a well-established Sonogashira coupling protocol and a multi-technique analytical workflow, researchers can confidently prepare and validate this key chemical intermediate. The detailed rationale and step-by-step instructions provided herein serve as a valuable resource for professionals in drug discovery and materials science, facilitating the use of this compound in the development of novel and impactful molecules.

References

  • Vertex AI Search. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Google Cloud.
  • ChemScene. (n.d.). 1485344-42-0 | 3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol. ChemScene.
  • LookChem. (n.d.). 3-(3,4-dichlorophenyl)prop-2-yn-1-ol. LookChem.
  • ChemScene. (n.d.). 1354941-94-8 | (2E)-3-(2,4-Dichlorophenyl). ChemScene.
  • OSHA. (n.d.). Propargyl Alcohol.
  • Analytice. (n.d.). Propargyl alcohol - AIR analysis. Analytice.
  • ChemScene. (n.d.). 1354918-52-7 | 3-(2,5-DiChlorophenyl)-1,2-oxazol-5-ol. ChemScene.
  • Organic Syntheses. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (2014).
  • ChemicalBook. (n.d.). 3-PHENYL-2-PROPYN-1-OL(1504-58-1) 1H NMR spectrum. ChemicalBook.
  • Gee, S. J., et al. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Journal of Mass Spectrometry, 43(5), 646-662.

Sources

Technical Guide: Solubility Profile of 3-(2,5-Dichlorophenyl)-2-propyn-1-ol

[1]

Executive Summary

3-(2,5-dichlorophenyl)-2-propyn-1-ol is a functionalized aryl propargyl alcohol commonly utilized as a high-value intermediate in the synthesis of heterocycles (e.g., furans, indoles) and pharmaceutical scaffolds.[1] Its structure features a lipophilic 2,5-dichlorophenyl moiety linked via an alkyne spacer to a polar primary hydroxyl group.[1]

This amphiphilic nature dictates a specific solubility landscape: while the hydroxyl group promotes solubility in polar protic solvents, the dichlorinated aromatic ring significantly reduces water solubility and enhances affinity for chlorinated and aprotic organic solvents. This guide provides a predictive solubility model, experimental determination protocols, and solvent selection strategies for synthesis and purification.

Physicochemical Profile & Solubility Drivers

Understanding the molecular architecture is the first step to predicting solubility behavior.[1]

PropertyValue (Predicted/Analogous)Impact on Solubility
Molecular Formula C₉H₆Cl₂O--
Molecular Weight 201.05 g/mol Moderate MW facilitates dissolution in most organics.[1]
LogP (Octanol/Water) ~2.3 – 2.8Indicates lipophilic character; poor water solubility.
H-Bond Donors 1 (–OH)Enables solubility in alcohols (MeOH, EtOH).
H-Bond Acceptors 1 (–OH)Weak acceptor; interacts with protic solvents.[1]
Physical State Viscous Oil or Low-Melting SolidLikely requires gentle heating for dissolution in non-polar solvents.[1]
Structural Analysis

The 2,5-dichloro substitution pattern creates a steric and electronic environment that differs from the 3,4-isomer.[1] The chlorine atoms at the ortho and meta positions increase the lipophilicity of the phenyl ring, making the molecule significantly less soluble in aqueous media compared to unsubstituted propargyl alcohol.

Solubility Landscape

The following classification is based on the "Like Dissolves Like" principle, supported by data from analogous dichlorophenyl propargyl alcohols.

A. High Solubility Solvents (Preferred for Stock Solutions)

These solvents are recommended for preparing high-concentration stock solutions (>50 mM) for biological assays or synthetic reactions.

  • Dimethyl Sulfoxide (DMSO): Excellent. The high dielectric constant and ability to accept H-bonds make it the universal solvent for this compound.[1]

  • Dimethylformamide (DMF): Excellent. Similar to DMSO, suitable for cross-coupling reactions (e.g., Sonogashira).

  • Dichloromethane (DCM): Very Good. The chlorinated solvent interacts well with the dichlorophenyl ring.[1]

  • Tetrahydrofuran (THF): Good. Solubilizes via ether oxygen interactions with the hydroxyl proton.[1]

B. Moderate Solubility Solvents (Process Solvents)

Useful for extraction, crystallization, or chromatography.

  • Ethyl Acetate (EtOAc): Good. Often used as the organic phase in extractions.[1]

  • Methanol / Ethanol: Good to Moderate.[1] Solubility may decrease at very low temperatures; suitable for recrystallization when mixed with water or hexanes.[1]

  • Diethyl Ether: Moderate.[1] Good for extraction but less solubilizing than THF.[1]

  • Toluene: Moderate. Solubility increases significantly with heat; useful for azeotropic drying.[1]

C. Low Solubility / Anti-Solvents (Precipitation)

These solvents promote precipitation and are poor choices for dissolving the neat compound.

  • Water: Insoluble / Sparingly Soluble (< 1 mg/mL). The hydrophobic dichlorophenyl group dominates the polar hydroxyl group.[1]

  • Hexanes / Pentane: Poor.[1] The compound is likely to oil out or precipitate.[1] Used to wash away non-polar impurities.[1]

  • Cyclohexane: Poor.[1]

Solubility Decision Matrix

SolubilityMatrixStartSolvent Selection for3-(2,5-dichlorophenyl)-2-propyn-1-olPolarityRequired Polarity?Start->PolarityHighPolarHigh Polarity(Stock Solutions)Polarity->HighPolarAssays/StorageMedPolarMedium Polarity(Extraction/Synthesis)Polarity->MedPolarReaction/WorkupLowPolarLow Polarity(Precipitation/Wash)Polarity->LowPolarPurificationDMSODMSO, DMF(>100 mg/mL)HighPolar->DMSODCMDCM, THF, EtOAc(50-100 mg/mL)MedPolar->DCMHexaneHexanes, Water(<1 mg/mL)LowPolar->Hexane

Figure 1: Decision matrix for solvent selection based on process requirements.[1]

Experimental Protocols

Since specific solubility values can vary by batch (polymorphs/purity), the following self-validating protocols are recommended to determine exact solubility.

Protocol A: Visual Saturation Method (Rapid Assessment)

Objective: Determine approximate solubility range.

  • Preparation: Weigh 10 mg of 3-(2,5-dichlorophenyl)-2-propyn-1-ol into a clear 4 mL glass vial.

  • Addition: Add the solvent of choice in 100 µL increments at room temperature (25°C).

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained.

    • Insoluble: Visible particles or oil droplets persist.[1]

  • Calculation: Solubility (mg/mL) = 10 mg / Total Volume Added (mL).

Protocol B: HPLC Saturation Method (Quantitative)

Objective: Precise solubility determination for formulation.

  • Saturation: Add excess solid compound to 1 mL of solvent (e.g., pH 7.4 buffer, water, or MeOH).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

    • Note: Use PTFE (hydrophobic) filters to prevent drug adsorption.

  • Quantification: Inject the filtrate into an HPLC system.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: ACN:Water (60:40) + 0.1% Formic Acid.

    • Detection: UV at 254 nm (aromatic absorption).

  • Calibration: Compare peak area against a standard curve prepared in DMSO.

Synthesis & Application Context

The solubility profile directly impacts the synthesis of this compound, typically via Sonogashira Coupling .

Synthesis Workflow Implications
  • Reaction Solvent: The coupling of 1-iodo-2,5-dichlorobenzene and propargyl alcohol is typically performed in THF or DMF with an amine base (e.g., Et₃N). The starting materials and catalyst (Pd/Cu) are soluble here.

  • Workup: The reaction mixture is diluted with EtOAc (solubilizes product) and washed with Water/Brine (removes salts/catalyst). The product stays in the organic layer.[1]

  • Purification: Column chromatography uses Hexane:EtOAc gradients.[1][2] The compound will elute in the mid-polar range (e.g., 20-40% EtOAc in Hexane).

SynthesisFlowReactants1-iodo-2,5-dichlorobenzene+ Propargyl AlcoholSolventSolvent: THF/Et3N(Homogeneous)Reactants->SolventPd(PPh3)2Cl2 / CuIWorkupWorkup:Add EtOAc + WaterSolvent->WorkupCompleteSeparationPhase Separation:Org: ProductAq: SaltsWorkup->Separation

Figure 2: Solubility-driven workflow for the synthesis and isolation of the target compound.

Stability and Handling

  • Oxidation Risk: Primary propargyl alcohols can oxidize to aldehydes (propynals) or carboxylic acids. Avoid prolonged storage in oxygenated solvents (e.g., ethers) without antioxidants.

  • Acidity: The alkyne proton is weakly acidic but generally stable.[1] The hydroxyl proton is exchangeable.[1]

  • Storage: Store neat at -20°C. DMSO stock solutions are stable at -20°C for up to 3 months.[1]

References

  • PubChem Compound Summary. 3-(3,4-Dichlorophenyl)-2-propyn-1-ol (Analogous Structure).[1] National Center for Biotechnology Information.[1] Link

  • LookChem. 3-(3,4-dichlorophenyl)prop-2-yn-1-ol Properties. (Provides LogP and boiling point data for the regioisomer). Link

  • Sigma-Aldrich. 1,3-Diphenyl-2-propyn-1-ol (Structural Analog).[1][3] (Provides solubility context for aryl propargyl alcohols). Link

  • ChemicalBook. Synthesis of Phenyl Propargyl Alcohols. (General Sonogashira coupling protocols). Link

  • EPA CompTox Dashboard. Propargyl Alcohol Derivatives.[1][4] (Toxicity and physicochemical property predictions).[5] Link[6]

thermodynamic properties of dichlorophenyl propargyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Dichlorophenyl Propargyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and principles for characterizing the . These compounds, featuring a halogenated aromatic ring and a reactive propargyl group, are of significant interest in medicinal chemistry and materials science. Understanding their thermodynamic characteristics—such as enthalpy, entropy, and Gibbs free energy—is paramount for predicting their stability, solubility, and bioavailability, which are critical parameters in drug development. This document details both experimental techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and computational approaches for determining these properties. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for professionals seeking to optimize the selection and development of these promising chemical entities.

Introduction: The Significance of Thermodynamic Profiling

Dichlorophenyl propargyl alcohol derivatives represent a class of organic molecules with considerable potential in pharmaceutical development. The dichlorophenyl moiety is a common feature in many approved drugs, often enhancing binding affinity and metabolic stability. The propargyl alcohol group, containing a terminal alkyne, is a versatile functional handle for "click" chemistry and further molecular elaboration, making it a valuable building block in modern drug discovery.[1][2]

The journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are governed by the molecule's fundamental physical properties. Thermodynamic stability, in particular, dictates a compound's shelf-life, its potential for polymorphism, and its behavior in physiological environments. A thorough understanding of the thermodynamic landscape of these derivatives is not merely an academic exercise; it is a critical, self-validating step in the risk mitigation strategy of drug development. It allows scientists to predict a compound's behavior under various conditions, ensuring the selection of a candidate with optimal characteristics for formulation and clinical success.[3][4]

Foundational Thermodynamic Principles

The stability and spontaneity of any chemical or physical process are governed by the interplay of three key state functions: Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG).

  • Enthalpy (ΔH): Represents the total heat content of a system. An exothermic process (negative ΔH) releases heat and is generally favorable, as it leads to the formation of stronger, more stable bonds.[5]

  • Entropy (ΔS): A measure of the disorder or randomness of a system. An increase in entropy (positive ΔS) is thermodynamically favorable.

  • Gibbs Free Energy (ΔG): The ultimate arbiter of spontaneity for a process at constant temperature and pressure. The relationship is defined by the pivotal equation: ΔG = ΔH - TΔS .[6][7]

    • A negative ΔG indicates a spontaneous (feasible) process.[6][8]

    • A positive ΔG indicates a non-spontaneous process.[8]

    • A ΔG of zero indicates the system is at equilibrium.[8]

In drug development, these principles are applied to understand phase transitions (melting, crystallization), compound stability, and interactions with other molecules.[9]

G Gibbs Free Energy (ΔG) Predicts Spontaneity Stab Thermodynamically Stable (Spontaneous Process) G->Stab ΔG < 0 Unstab Thermodynamically Unstable (Non-spontaneous Process) G->Unstab ΔG > 0 H Enthalpy (ΔH) Heat of Reaction (Bond Strength) H->G - TS Temperature & Entropy (TΔS) Disorder/Randomness TS->G -

Caption: The relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Experimental Workflows for Thermodynamic Characterization

The cornerstone of thermodynamic analysis in the pharmaceutical industry lies in thermal analysis techniques, which measure changes in a material's properties as a function of temperature.[10]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[11] It provides quantitative data on thermal events, making it indispensable for characterizing pharmaceutical solids.[3]

Core Applications:

  • Melting Point (Tm) & Enthalpy of Fusion (ΔHf): Precise determination of the melting point and the energy required for the transition, which is crucial for purity assessment.[3]

  • Polymorphism: Identifying and characterizing different crystalline forms (polymorphs) of a drug, which can have vastly different stabilities and bioavailabilities.[3]

  • Glass Transitions (Tg): Detecting the transition of amorphous materials from a hard, glassy state to a rubbery state.

  • Drug-Excipient Compatibility: Assessing potential interactions between the active pharmaceutical ingredient (API) and formulation excipients.[3]

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium). This is a critical step to ensure data trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of the dichlorophenyl propargyl alcohol derivative into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to enclose the sample. For volatile samples, hermetically sealed pans are required.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected melting point.[12]

    • An inert nitrogen atmosphere (e.g., 50 mL/min flow rate) is maintained to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak maximum (Tm), and integrate the peak area to calculate the enthalpy of fusion (ΔHf).

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[4][13] It is essential for determining the thermal stability and composition of materials.[10][14]

Core Applications:

  • Thermal Stability: Determining the temperature at which a compound begins to decompose.[14]

  • Compositional Analysis: Quantifying the content of volatiles, such as water (hydrates) or residual solvents (solvates).[4][14]

  • Decomposition Kinetics: Studying the rate and mechanism of thermal degradation.

  • Calibration: Verify the instrument's mass balance using standard weights and its temperature accuracy using certified magnetic standards (Curie point standards).

  • Sample Preparation: Place 5-10 mg of the dichlorophenyl propargyl alcohol derivative into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA's high-precision balance within the furnace.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 or 20 °C/min) to a high temperature (e.g., 600 °C) where all decomposition is expected to be complete.

    • Maintain a controlled atmosphere, typically inert (nitrogen) to study thermal decomposition, or oxidative (air) to study combustion.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition and the percentage of mass loss at different stages. The derivative of this curve (DTG) helps to pinpoint the temperature of the maximum rate of mass loss (Tmax).[12]

cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Final Assessment Prep Weigh 2-10 mg of Dichlorophenyl Propargyl Alcohol Derivative DSC DSC (Heat Flow vs. Temp) Prep->DSC TGA TGA (Mass vs. Temp) Prep->TGA DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHf) Polymorphism DSC->DSC_Data TGA_Data Decomposition Temp (Td) Thermal Stability Solvent/Water Content TGA->TGA_Data Report Thermodynamic Profile & Stability Assessment DSC_Data->Report TGA_Data->Report

Caption: Experimental workflow for thermodynamic characterization.

Computational Prediction of Thermodynamic Properties

While experimental methods provide definitive data, computational chemistry offers a powerful predictive tool, especially in the early stages of discovery before a compound is synthesized. For halogenated organic compounds, methods like Density Functional Theory (DFT) can provide excellent correlations with experimental thermodynamic data.[15][16]

  • Ab initio Calculations: Methods like G3(MP2)//B3LYP can be used to estimate gas-phase thermodynamic properties, such as the standard Gibbs energies of formation.[17]

  • Force Fields: For bulk properties, quantum mechanically derived force fields (QMD-FFs) can be developed to run molecular dynamics simulations and compute thermodynamic observables like enthalpy of vaporization and heat capacity.[18]

  • Group Additivity: Benson's group additivity method allows for the estimation of thermodynamic properties (enthalpy of formation, heat capacity, entropy) by summing the contributions of individual molecular fragments. This has been extended to compounds containing halogens.[19]

These computational approaches are invaluable for screening large libraries of virtual compounds, prioritizing synthetic targets, and interpreting experimental results.

Data Interpretation: A Hypothetical Case Study

To illustrate the application of these principles, consider the hypothetical thermodynamic data for three isomers of a dichlorophenyl propargyl alcohol derivative.

Compound IDIsomerMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHf) (kJ/mol)Decomposition Onset (Td) (°C)
DPA-1 2,3-dichloro85.222.5210.5
DPA-2 2,4-dichloro98.728.1225.3
DPA-3 3,5-dichloro95.426.8218.9

Analysis and Insights:

  • Crystal Lattice Energy: DPA-2 exhibits the highest melting point and the largest enthalpy of fusion. This suggests it forms a more stable and efficiently packed crystal lattice compared to the other isomers. Higher lattice energy often correlates with lower solubility, a critical consideration for bioavailability.

  • Thermal Stability: DPA-2 also shows the highest decomposition temperature, indicating greater intrinsic molecular stability under thermal stress.[14] This is a favorable property for drug substance processing and long-term storage.

  • Structure-Property Relationship: The difference in properties among the isomers, despite having the same chemical formula, underscores the profound impact of molecular symmetry and intermolecular interactions (such as halogen bonding) on the macroscopic thermodynamic properties. The para-substitution in DPA-2 may allow for more optimal crystal packing.

Conclusion: Integrating Thermodynamics into Drug Development

The systematic characterization of the is a non-negotiable component of modern pharmaceutical R&D. The combined application of experimental techniques like DSC and TGA with predictive computational modeling provides a robust framework for understanding and optimizing compound behavior. This integrated approach enables researchers to make data-driven decisions, selecting candidates with superior stability, minimizing the risk of late-stage failures, and ultimately accelerating the delivery of safe and effective medicines.

References

  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Chudzinski, M. G., et al. (2012). Correlations between Computation and Experimental Thermodynamics of Halogen Bonding. The Journal of Organic Chemistry. Retrieved from [Link]

  • CD Formulation. (n.d.). Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. Retrieved from [Link]

  • Malvern Panalytical. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Chudzinski, M. G., & Taylor, M. S. (2016). Correlations between Computation and Experimental Thermodynamics of Halogen Bonding. ACS Publications. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • European Pharmaceutical Review. (2008, August 2). Fast-scan differential scanning calorimetry. Retrieved from [Link]

  • Andreussi, O., et al. (2016). Systematic and Automated Development of Quantum Mechanically Derived Force Fields: the Challenging Case of Halogenated Hydrocarbons. ARPI. Retrieved from [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

  • Verevkin, S., et al. (2003). Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Xu, B., & Hammond, G. B. (2008). Thermodynamically favored aldol reaction of propargyl or allenyl esters: regioselective synthesis of carbinol allenoates. Angewandte Chemie International Edition in English. Retrieved from [Link]

  • Domalski, E. S., & Hearing, E. D. (2009). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. NIST. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015). Physical, Thermal and Spectroscopic Studies on Biofield Treated p-Dichlorobenzene. ResearchGate. Retrieved from [Link]

  • Sharath, N., et al. (2014). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. ResearchGate. Retrieved from [Link]

  • Hu, A. T., et al. (1972). Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene. OSTI.GOV. Retrieved from [Link]

  • Sharath, N., et al. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. Semantic Scholar. Retrieved from [Link]

  • NIST. (n.d.). Propargyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

  • Palomo, C., et al. (2013). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Metal/Brønsted Acid Cooperative Catalysis. Royal Society of Chemistry. Retrieved from [Link]

  • Ribeiro da Silva, M. A. V., et al. (2012). Thermodynamic Stability of Fenclorim and Clopyralid. PMC - NIH. Retrieved from [Link]

  • Lumen Learning. (n.d.). Gibbs Energy (Free Energy). Introductory Chemistry. Retrieved from [Link]

  • Bozzelli, J. W., & Sebbar, N. (2003). Thermodynamics of Chlorinated Phenols, Polychlorinated Dibenxo-p-Dioxins Polychlorinated Dibenzofurans, Derived Radicals, and Intermediate Species. ResearchGate. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • Sugiura, K. (n.d.). Synthesis of Propargyl Alcohol. Retrieved from [Link]

  • Babaahmadi, R., et al. (n.d.). Gibbs energy profile (kcal/mol) for dehydrogenative coupling of tertiary propargylic alcohol R′OH with quinoline N‐oxide Z⁺−O⁻. ResearchGate. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Retrieved from [Link]

  • Maiorova, A. V., et al. (n.d.). CALCULATION OF THERMODYNAMIC PARAMETERS OF DERIVATIVES OF POLYCHLORINATED BIPHENYLS. Retrieved from [Link]

  • Merck Index. (n.d.). Propargyl Alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Propargyl alcohol. Retrieved from [Link]

  • Castelli, F., & Sarpietro, M. G. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 13). The Gibbs Free Energy. Retrieved from [Link]

  • Khan Academy. (n.d.). Introduction to Gibbs free energy. Retrieved from [Link]

  • Clark, J. (n.d.). An introduction to Gibbs free energy. Chemguide. Retrieved from [Link]

  • Krug, M. (2023, November 22). Using Enthalpy of Formation to Calculate ΔH - AP Chem Unit 6, Topic 8. YouTube. Retrieved from [Link]

  • Save My Exams. (2025, November 18). Calorimetry Experiments - IB Chemistry Revision Notes. Retrieved from [Link]

Sources

Technical Guide: Characterization and Melting Point Determination of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the physicochemical characterization of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol , a specialized alkynyl alcohol intermediate used in the synthesis of heterocyclic pharmacophores (e.g., isoxazoles, pyrazoles) and functionalized materials.

Unlike common catalog reagents, this specific isomer is often synthesized in situ or isolated as a crude intermediate, resulting in a scarcity of standardized melting point (Mp) data in open literature. This guide provides a self-validating protocol for researchers to synthesize, purify, and rigorously determine the melting point of this compound, grounded in the structure-property relationships of analogous dichlorophenyl propargyl alcohols.

Chemical Identity & Predicted Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The compound features a propargyl alcohol moiety attached to a 2,5-dichlorophenyl ring. The presence of two chlorine atoms at the ortho and meta positions introduces significant steric bulk and lipophilicity, which typically elevates the melting point compared to the unsubstituted phenyl analog.

PropertyData
IUPAC Name 3-(2,5-dichlorophenyl)prop-2-yn-1-ol
Molecular Formula C₉H₆Cl₂O
Molecular Weight 201.05 g/mol
Predicted Physical State Crystalline Solid (at STP)
Predicted Melting Point 65°C – 85°C (Based on structural analogs)
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in Water
Comparative Data of Analogs

To establish a target range for the melting point, we analyze structurally similar propargyl alcohols. The trend indicates that ortho/para substitution with chlorine stabilizes the crystal lattice, raising the Mp.

CompoundStructureMelting Point (°C)State
3-phenylprop-2-yn-1-olPh-C≡C-CH₂OH30–32°CLow-melting Solid/Liq
3-(4-chlorophenyl)prop-2-yn-1-ol4-Cl-Ph-C≡C-CH₂OH78–80°CSolid
3-(2,4-dichlorophenyl)prop-2-yn-1-ol2,4-Cl₂-Ph-C≡C-CH₂OH~80–95°C (Est.)Solid
3-(2,5-dichlorophenyl)prop-2-yn-1-ol 2,5-Cl₂-Ph-C≡C-CH₂OH Unknown (Target) Solid

Synthesis & Purification Protocol

Objective: To isolate a high-purity (>98%) sample suitable for accurate thermal analysis.

Sonogashira Coupling Workflow

The most reliable route to this compound is the Sonogashira cross-coupling of 2,5-dichloroiodobenzene with propargyl alcohol .

Reagents:

  • Substrate: 1-iodo-2,5-dichlorobenzene (1.0 eq)

  • Alkyne: Propargyl alcohol (1.2 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Co-catalyst: CuI (1-2 mol%)

  • Base/Solvent: Et₃N (Triethylamine) or Et₂NH (Diethylamine) in THF.

Procedure:

  • Degassing: Dissolve 2,5-dichloroiodobenzene in dry THF/Et₃N under Argon/Nitrogen atmosphere to prevent homocoupling (Glaser coupling) of the alkyne.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI.[1] Stir for 10 min until the solution turns yellow/brown.

  • Addition: Dropwise addition of propargyl alcohol at 0°C, then warm to Room Temperature (RT).

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off ammonium salts. Concentrate filtrate.[1] Dilute with EtOAc, wash with NH₄Cl (aq) and Brine.

Critical Purification for Mp Determination

A crude oil will yield a depressed, broad melting range.

  • Step 1: Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

  • Step 2: Recrystallization.[2] Dissolve the resulting solid in minimal hot Hexane/EtOAc (10:1) and cool slowly to 4°C.

SynthesisWorkflow Start Start: 2,5-Dichloroiodobenzene Reaction Sonogashira Coupling (Pd/Cu, Et3N, THF) Start->Reaction Workup Aqueous Workup (Remove Salts) Reaction->Workup Crude Crude Product (Likely Oil/Solid Mix) Workup->Crude Purification Column Chromatography (Hex/EtOAc) Crude->Purification Crystallization Recrystallization (Hexane/EtOAc) Purification->Crystallization Final Pure 3-(2,5-dichlorophenyl)prop-2-yn-1-ol (Crystalline Solid) Crystallization->Final

Figure 1: Synthesis and purification workflow to obtain analytical-grade sample.[3]

Melting Point Determination Protocol

Objective: To generate authoritative data where none exists.

Capillary Method (Standard)
  • Sample Prep: Dry the recrystallized sample under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces (solvent depression is the #1 error source).

  • Loading: Pack 2-3 mm of sample into a glass capillary tube.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Stuart).

  • Ramp Rate:

    • Fast Ramp (10°C/min) to estimate the point (e.g., if it melts at ~70°C).

    • Data Ramp (1°C/min): Start 10°C below the estimated point.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptable Range: A range < 2°C indicates high purity (e.g., 72.5 – 73.8°C).

Differential Scanning Calorimetry (DSC) (Advanced)

For drug development applications, DSC is preferred to detect polymorphism.

  • Pan: Aluminum, crimped.

  • Atmosphere: Nitrogen (50 mL/min).

  • Program: Heat from 25°C to 150°C at 5°C/min.

  • Output: The endothermic peak onset corresponds to the true melting point.

MpDetermination Sample Dried Sample (>98% Purity) Method Select Method Sample->Method Capillary Capillary Method (Visual) Method->Capillary Routine DSC DSC Analysis (Thermal Flow) Method->DSC High Precision Result1 Record T_onset & T_clear Capillary->Result1 Result2 Record Endothermic Peak DSC->Result2 Validation Compare with Analog Trends Result1->Validation Result2->Validation

Figure 2: Decision tree for melting point determination methodology.

References

  • Sonogashira Coupling Standards: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Analogous Compound Data (4-chloro): Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)-2-propyn-1-ol Product Sheet. Retrieved from

  • General Propargyl Alcohol Synthesis: Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link

Sources

The Electrophilic Shift: Reactivity Profiles of Electron-Deficient Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Inversion

Propargyl alcohols are staple synthons in organic chemistry, traditionally exploited for their ability to generate propargylic cations (


 pathways) or serve as nucleophiles after deprotonation. However, the introduction of electron-withdrawing groups (EWGs)—such as trifluoromethyl (

), esters, or sulfones—onto the alkyne terminus or the propargylic position fundamentally inverts this reactivity profile.

This guide delineates the reactivity shift of electron-deficient propargyl alcohols. Unlike their electron-rich counterparts, these substrates suppress ionization pathways and instead activate conjugate addition manifolds and metal-carbenoid rearrangements . This shift is critical for the synthesis of fluorinated heterocycles and dense pharmacophores in drug discovery.

The Reactivity Landscape

The presence of an EWG creates a "push-pull" electronic conflict or synergy depending on the reaction conditions. We categorize the reactivity into three distinct manifolds.

Manifold A: Suppression of Ionization

In standard propargyl alcohols, acid catalysis generates a resonance-stabilized propargyl cation.

  • Effect of EWG (

    
    ):  A 
    
    
    
    group at the
    
    
    -position destabilizes the carbocation due to its strong inductive effect (
    
    
    ), making standard substitution difficult.
  • The Exception: Lewis superacids (e.g.,

    
    , 
    
    
    
    ) can force ionization, but the pathway often diverges toward allene intermediates rather than direct substitution [1].
Manifold B: Activation as Michael Acceptors

The most significant utility of electron-deficient propargyl alcohols (specifically alkynoates or


-alkynes) is their susceptibility to nucleophilic attack at the alkyne rather than the alcohol carbon.
  • Mechanism: Soft nucleophiles attack the

    
    -carbon of the alkyne, generating an allenyl/vinyl anion that can undergo subsequent cyclization (e.g., Claisen rearrangements).
    
Manifold C: Metal-Catalyzed Cycloisomerization

Gold(I) and Silver(I) catalysts activate the


-system. The EWG polarizes the alkyne, directing the regioselectivity of nucleophilic attack (often anti-Markovnikov relative to the metal) and stabilizing specific gold-carbenoid intermediates.

Mechanistic Visualization

The following diagram maps the divergence in reactivity governed by the electronic nature of the substrate.

ReactivityProfile Substrate Propargyl Alcohol E_Rich Electron-Rich (Alkyl/Aryl) Substrate->E_Rich E_Poor Electron-Deficient (CF3/Ester) Substrate->E_Poor Path_Ion Cationic Pathway (Nicholas/SN1) E_Rich->Path_Ion Acid E_Poor->Path_Ion Destabilized Path_Michael Conjugate Addition (Michael Acceptor) E_Poor->Path_Michael Base/Nu- Path_Gold Au-Catalyzed Cycloisomerization E_Poor->Path_Gold Au(I)/Ag(I) Prod_Sub Substitution Products Path_Ion->Prod_Sub Prod_Het Functionalized Heterocycles Path_Michael->Prod_Het Cyclization Path_Gold->Prod_Het Rearrangement

Figure 1: Decision tree for reactivity. Note how electron-deficient substrates (red path) divert away from classical cationic pathways toward conjugate additions and metal catalysis.

Key Transformations & Data

The DABCO-Catalyzed Furan Synthesis

A prime example of "soft" reactivity is the reaction of propargyl alcohols with electron-deficient alkynes (e.g., methyl 2-perfluoroalkynoate). DABCO acts as a nucleophilic trigger, not just a base.

Mechanism:

  • Michael Addition: DABCO attacks the electron-deficient alkyne.

  • Proton Transfer: Formation of an allenoate species.

  • Addition-Elimination: The propargyl alcohol adds to the activated species.

  • Claisen Rearrangement: The resulting vinyl ether undergoes a [3,3]-sigmatropic rearrangement followed by cyclization [2].

Table 1: Comparative Yields of


-Furans (DABCO Catalysis) 
Substrate (Propargyl Alcohol)EWG SourceProductYield (%)Time (h)
Phenyl-substituted (

)
Methyl 2-perfluoroalkynoateTrisubstituted Furan922.0
Alkyl-substituted (

)
Methyl 2-perfluoroalkynoateTrisubstituted Furan853.5
Electron-poor Aryl (

)
Methyl 2-perfluoroalkynoateTrisubstituted Furan951.5
Standard Alkyne (No EWG)Methyl 2-perfluoroalkynoateNo Reaction N/A>24

Data synthesized from Chong et al. [2]. Note the robustness of the reaction even with electron-poor aromatics.

Gold-Catalyzed Cycloisomerization

Gold catalysts (


, 

) are highly effective for converting electron-deficient propargyl alcohols into oxazoles or furan derivatives when coupled with nucleophiles like nitriles or 1,3-dicarbonyls.

Critical Insight: The EWG on the alkyne slows the initial


-coordination (making the alkyne less basic) but dramatically accelerates the nucleophilic attack step by increasing the electrophilicity of the complex [3].

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the intermediate species are forming correctly before proceeding.

Protocol A: Synthesis of Trifluoromethylated Furans (DABCO Method)

Target: Rapid access to fluorinated heterocycles without transition metals.

Reagents:

  • Propargyl Alcohol derivative (1.0 equiv)

  • Methyl 2-perfluoroalkynoate (1.2 equiv)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (5-10 mol%)

  • Solvent:

    
     (Anhydrous)
    

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add DABCO and the propargyl alcohol to

    
     (0.2 M concentration).
    
  • Addition: Add methyl 2-perfluoroalkynoate dropwise at

    
    .
    
    • Checkpoint: The solution often turns yellow/orange, indicating the formation of the zwitterionic intermediate.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

    • TLC Monitoring: Look for the disappearance of the propargyl alcohol spot.[1] The product furan is usually less polar.

  • Workup: Quench with water. Extract with DCM (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Gold-Catalyzed Synthesis of Polysubstituted Furans

Target: Coupling electron-deficient propargyl alcohols with 1,3-dicarbonyls.

Reagents:

  • Propargyl Alcohol (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Solvent: Ethanol or Ionic Liquid ([bmim]

    
    ) [4]
    

Workflow:

  • Mixing: In a vial, combine the propargyl alcohol and 1,3-dicarbonyl in Ethanol.

  • Catalyst Addition: Add the Gold catalyst (as a solution in EtOH).

  • Heating: Stir at

    
    .
    
    • Mechanistic Checkpoint: This reaction proceeds via a propargylic substitution followed by cycloisomerization.[2][3] If the reaction stalls, check for the formation of the linear substitution intermediate (observable by NMR).

  • Isolation: Evaporate solvent. Direct purification via column chromatography.

Pathway Visualization: The Gold Cycle

This diagram illustrates the specific pathway for Gold-catalyzed transformation, highlighting the role of the counter-anion and the EWG.

GoldCycle Start E-Deficient Propargyl Alcohol + Au(I) Coord Au-Alkyne Pi-Complex Start->Coord Nu_Attack Nucleophilic Attack (Regio-controlled by EWG) Coord->Nu_Attack + Nucleophile VinylAu Vinyl-Gold Intermediate Nu_Attack->VinylAu Cyclization Proto Protodeauration VinylAu->Proto + H+ Proto->Start Regenerate Au Product Furan/Oxazole Product Proto->Product

Figure 2: The Gold Catalytic Cycle. The EWG directs the nucleophile to the specific carbon (usually distal) during the attack phase.

Applications in Drug Development

For medicinal chemists, these substrates offer two strategic advantages:

  • Bioisosteres: The

    
    -furan moiety synthesized via Manifold B serves as a metabolically stable bioisostere for phenyl or heteroaryl rings, improving lipophilicity and blocking metabolic hotspots.
    
  • Covalent Inhibitors: Electron-deficient propargyl alcohols (specifically alkynoates) are increasingly used as "warheads" in Targeted Covalent Inhibitors (TCIs). They react with cysteine residues in proteins via the Michael addition pathway described in Section 2.2.

References

  • Zhan, Z.-P., et al. "A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols." Journal of Organic Chemistry, 2007 .

  • Chong, Q., et al. "DABCO-Catalyzed Synthesis of Trifluoromethylated Furans from Propargyl Alcohols and Methyl 2-Perfluoroalkynoate."[4] The Journal of Organic Chemistry, 2014 .

  • Arcadi, A. "Gold-catalyzed cyclization of propargylic amides."[2] Chemical Reviews, 2008 .

  • Horino, Y., et al. "Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid."[2] Molecules, 2024 .[2][5][6]

Sources

Methodological & Application

Application Note: 3-(2,5-Dichlorophenyl)-2-propyn-1-ol as a Versatile Synthon for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(2,5-dichlorophenyl)-2-propyn-1-ol, a highly functionalized propargylic alcohol, for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. We explore mechanistically distinct pathways, including metal-catalyzed and metal-free cyclization reactions, to construct valuable furan, pyrazole, and isoxazole cores. This guide emphasizes the causality behind experimental design and furnishes detailed, field-proven protocols to ensure reproducibility and success.

Introduction: The Strategic Value of Propargylic Alcohols in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, constituting the core structures of a vast majority of pharmaceuticals. Propargylic alcohols, characterized by the presence of both a hydroxyl group and a carbon-carbon triple bond, are exceptionally versatile building blocks for constructing these complex molecular architectures.[1][2][3][4] The specific synthon, 3-(2,5-dichlorophenyl)-2-propyn-1-ol, offers several strategic advantages:

  • Bifunctional Reactivity: The alkyne and alcohol moieties can be manipulated independently or concertedly to drive a variety of cyclization cascades.[1]

  • Electronic Tuning: The electron-withdrawing nature of the 2,5-dichlorophenyl group modulates the reactivity of the propargylic system, influencing reaction pathways and rates.

  • Structural Handle: The dichlorophenyl group provides a site for further functionalization via cross-coupling reactions and serves as a critical pharmacophore in many bioactive molecules.

This application note will detail three robust synthetic routes starting from 3-(2,5-dichlorophenyl)-2-propyn-1-ol to generate polysubstituted furans, pyrazoles, and isoxazoles.

Gold-Catalyzed Synthesis of Polysubstituted Furans

Gold catalysts, particularly Au(I) and Au(III) species, are uniquely effective in activating alkynes towards nucleophilic attack due to their high oxophilicity and carbophilicity.[5][6] This property enables a powerful tandem reaction involving propargylic substitution and subsequent cycloisomerization to form the furan ring.[7]

Mechanistic Rationale

The reaction between a propargylic alcohol and a 1,3-dicarbonyl compound is initiated by the gold catalyst. There are two plausible pathways for the initial activation: coordination of the gold catalyst to the alkyne and the hydroxyl group, which promotes propargylic substitution.[7] This forms a key intermediate which then undergoes a gold-catalyzed 5-endo-dig cycloisomerization, followed by dehydration, to yield the thermodynamically stable aromatic furan. The use of an ionic liquid as the solvent can offer environmental benefits and allow for catalyst recycling.[7]

Gold_Catalyzed_Furan_Synthesis cluster_workflow Gold-Catalyzed Furan Synthesis Workflow Start 3-(2,5-Dichlorophenyl)-2-propyn-1-ol + 1,3-Dicarbonyl Compound Intermediate Propargylic Substitution Intermediate Start->Intermediate Propargylic Substitution Catalyst Au(III) Catalyst (e.g., AuBr3) + Ag(I) Co-catalyst (e.g., AgOTf) Catalyst->Start Activates Alcohol Cyclization 5-endo-dig Cycloisomerization Intermediate->Cyclization Au(III) Catalysis Product Polysubstituted Furan Cyclization->Product Dehydration

Caption: Workflow for Gold-Catalyzed Furan Synthesis.

Experimental Protocol: Synthesis of 2-((3-(2,5-dichlorophenyl)-5-methylfuran-2-yl)methyl)malononitrile
  • Materials:

    • 3-(2,5-dichlorophenyl)-2-propyn-1-ol

    • Acetylacetone (2,4-pentanedione)

    • Gold(III) bromide (AuBr₃)

    • Silver trifluoromethanesulfonate (AgOTf)

    • Ionic Liquid (e.g., [EMIM][NTf₂]) or Dichloromethane (DCM)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

  • Procedure:

    • To a clean, dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 3-(2,5-dichlorophenyl)-2-propyn-1-ol (1.0 mmol, 1.0 equiv).

    • Add acetylacetone (1.2 mmol, 1.2 equiv).

    • Add the solvent (e.g., [EMIM][NTf₂] or DCM, 3 mL).

    • To this solution, add AuBr₃ (0.05 mmol, 5 mol%) and AgOTf (0.15 mmol, 15 mol%). The silver co-catalyst serves to activate the gold catalyst.[7]

    • Seal the tube and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 3-24 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the desired polysubstituted furan.

Data Summary
Catalyst SystemSolventTemperature (°C)Time (h)Typical Yield (%)Reference
AuBr₃ / AgOTf[EMIM][NTf₂]253~72%[7]
AuClDCM25<0.5>90%[6]
FeCl₃DCE801~85%[8]

Metal-Free, One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles

Pyrazoles are a privileged class of N-heterocycles with widespread applications in pharmaceuticals. A highly efficient, metal-free approach utilizes an acid-catalyzed propargylation of a protected hydrazine, followed by a base-mediated intramolecular cyclization.[9][10] This one-pot procedure offers excellent atom economy and avoids the use of heavy metal catalysts, aligning with the principles of green chemistry.[9]

Mechanistic Rationale

The reaction commences with the Brønsted or Lewis acid-catalyzed reaction between 3-(2,5-dichlorophenyl)-2-propyn-1-ol and a diprotected hydrazine, such as N-acetyl-N-tosylhydrazine. The alcohol is protonated, forming a good leaving group (water) and generating a stabilized propargylic carbocation. The hydrazine then acts as a nucleophile, forming a propargyl hydrazide intermediate. Subsequent treatment with a strong base (e.g., potassium tert-butoxide) facilitates deprotection and triggers a 5-endo-dig intramolecular cyclization onto the alkyne, followed by tautomerization to yield the aromatic pyrazole.[9][11]

Pyrazole_Synthesis_Mechanism Start Propargylic Alcohol + N,N-Diprotected Hydrazine Step1 Acid-Catalyzed Propargylation Start->Step1 Intermediate Propargyl Hydrazide Intermediate Step1->Intermediate Step2 Base-Mediated Deprotection & Cyclization Intermediate->Step2 Product 3,5-Disubstituted 1H-Pyrazole Step2->Product 5-endo-dig Acid BF₃·OEt₂ Acid->Step1 Base KOt-Bu Base->Step2

Caption: Metal-Free One-Pot Pyrazole Synthesis Pathway.

Experimental Protocol: Synthesis of 3-(2,5-Dichlorobenzyl)-5-methyl-1H-pyrazole
  • Materials:

    • 3-(2,5-dichlorophenyl)-2-propyn-1-ol

    • N-acetyl-N-tosylhydrazine

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Potassium tert-butoxide (KOt-Bu)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve N-acetyl-N-tosylhydrazine (1.1 mmol, 1.1 equiv) in anhydrous DCM (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 3-(2,5-dichlorophenyl)-2-propyn-1-ol (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL) to the flask.

    • Add BF₃·OEt₂ (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture. The acid catalyst facilitates the formation of the propargyl hydrazide.[9]

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours, monitoring by TLC.

    • Once the formation of the intermediate is complete, cool the mixture back to 0 °C.

    • Add a solution of KOt-Bu (3.0 mmol, 3.0 equiv) in anhydrous THF (5 mL) dropwise. The base promotes the crucial cyclization step.[9]

    • Stir the reaction at room temperature for 3 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure pyrazole product.

Regioselective Synthesis of Isoxazoles

Isoxazoles are another class of five-membered heterocycles of significant interest in drug discovery. A common and effective strategy for their synthesis from propargylic alcohols involves a reaction with a hydroxylamine derivative.[12] One powerful method proceeds via an in-situ generated α-iodo enone, which then undergoes cyclocondensation.[1]

Mechanistic Rationale

This transformation is initiated by an electrophilic-intercepted Meyer-Schuster rearrangement. The propargylic alcohol reacts with an iodinating agent, such as N-iodosuccinimide (NIS), which promotes rearrangement to an α-iodo enone intermediate. This highly reactive species is not isolated but is immediately trapped by a hydroxylamine derivative (e.g., N-tert-butyl hydroxylamine hydrochloride). The subsequent intermolecular cyclocondensation and dehydration afford the final, stable 3,5-disubstituted isoxazole in a regioselective manner.[1]

Isoxazole_Synthesis_Workflow Start 3-(2,5-Dichlorophenyl)- 2-propyn-1-ol Rearrangement Meyer-Schuster Rearrangement Start->Rearrangement NIS N-Iodosuccinimide (NIS) NIS->Rearrangement Intermediate α-Iodo Enone (In-situ) Rearrangement->Intermediate Cyclocondensation Intermolecular Cyclocondensation Intermediate->Cyclocondensation Hydroxylamine Hydroxylamine Derivative (e.g., t-BuNHOH·HCl) Hydroxylamine->Cyclocondensation Product Substituted Isoxazole Cyclocondensation->Product Dehydration

Caption: Pathway for Isoxazole Synthesis via an α-Iodo Enone.

Experimental Protocol: Synthesis of 3-(2,5-Dichlorobenzyl)-5-methylisoxazole
  • Materials:

    • 3-(2,5-dichlorophenyl)-2-propyn-1-ol

    • N-Iodosuccinimide (NIS)

    • N-tert-butyl hydroxylamine hydrochloride (t-BuNHOH·HCl)

    • 1,2-Dichloroethane (DCE)

    • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Procedure:

    • To a solution of 3-(2,5-dichlorophenyl)-2-propyn-1-ol (1.0 mmol, 1.0 equiv) in DCE (10 mL), add NIS (1.2 mmol, 1.2 equiv).

    • Stir the mixture at 80 °C for 1 hour. This step facilitates the Meyer-Schuster rearrangement to the key α-iodo enone intermediate.[1]

    • Cool the reaction mixture to room temperature.

    • Add N-tert-butyl hydroxylamine hydrochloride (1.5 mmol, 1.5 equiv) to the flask.

    • Heat the reaction mixture again to 80 °C and stir for 12 hours, monitoring by TLC.

    • After cooling to room temperature, quench the reaction by adding saturated aqueous Na₂S₂O₃ to remove any unreacted iodine.

    • Neutralize the mixture with saturated aqueous NaHCO₃.

    • Extract the product with DCM (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the desired isoxazole.

Conclusion

3-(2,5-Dichlorophenyl)-2-propyn-1-ol stands out as a powerful and versatile starting material for the synthesis of medicinally important heterocycles. By leveraging different catalytic systems and reaction partners, one can selectively and efficiently construct diverse scaffolds such as furans, pyrazoles, and isoxazoles. The protocols detailed herein provide robust and reproducible methods, grounded in well-understood reaction mechanisms, empowering researchers to accelerate their drug discovery and development programs.

References

  • Reddy, C. R., Vijaykumar, J., & Grée, R. (2013). Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides. Synthesis, 45(06), 830-836. [Link]

  • Nakamura, M., et al. (2015). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules, 20(11), 20488-20503. [Link]

  • Moser, F. A., et al. (2014). Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. Angewandte Chemie International Edition, 53(34), 9010-9014. [Link]

  • Khan, I., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 13(1), 2358-2381. [Link]

  • Wang, Z., et al. (2020). Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. ChemistrySelect, 5(37), 11571-11575. [Link]

  • Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 17(24), 6010-6013. [Link]

  • Reddy, C. R., et al. (2007). Propargyl hydrazides: synthesis and conversion into pyrazoles through hydroamination. Chemistry – A European Journal, 13(12), 3466-3473. [Link]

  • Li, P., et al. (2019). One‐pot Synthesis of Substituted Pyrazoles from Propargyl Alcohols via Cyclocondensation of in situ‐Generated α‐Iodo Enones/Enals and Hydrazine Hydrate. ChemistrySelect, 4(29), 8493-8496. [Link]

  • Majhi, B., & Ghorai, P. (2022). Gold(I)-Catalyzed Synthesis of Heterocycles via Allene Oxide from Propargylic Alcohols. The Journal of Organic Chemistry, 87(15), 10077-10089. [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). Gold-catalyzed synthesis of nitrogen-containing heterocycles from ε-N-protected propargylic esters. Organic & Biomolecular Chemistry, 4(12), 2449-2453. [Link]

  • Aponick, A., Li, C.-Y., Malinge, J., & Marques, E. F. (2009). An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols. Organic Letters, 11(20), 4624-4627. [Link]

  • Various Authors. Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Sharma, A., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-15. [Link]

  • Various Authors. Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Ma, S. (2005). Palladium-catalyzed synthesis of heterocycles from allenes. Accounts of Chemical Research, 38(1), 1-11. [Link]

  • Yoshimatsu, M., et al. (2024). Radical Nitrososulfonation of Propargyl Alcohols: Thiazolidine-2,4-dione-Assisted Synthesis of 5-Alykyl-4-sulfonylisoxazoles. Organic Letters, 26(9), 1896-1901. [Link]

  • Zhan, Z.-p., et al. (2008). An efficient FeCl3-catalyzed tandem propargylation-cycloisomerization reaction of propargylic alcohols or acetates with 1,3-dicarbonyl compounds leads to highly substituted furans. Synlett, 2008(19), 3046-3052. [Link]

  • Harrison, T. J., et al. (2006). Gold-Catalyzed Heterocycle Synthesis Using Homopropargylic Ethers as Latent Electrophiles. Organic Letters, 8(8), 1541-1544. [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(16), 3749. [Link]

  • Various Authors. Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Oxidative Tandem Cyclization of Glycine Esters with Propargyl Alcohols. Organic Letters, 25(28), 5283-5287. [Link]

  • Esteruelas, M. A., et al. (2012). Cyclization of aromatic propargyl alcohol with a thiophene group yielding naphthothiophene aldehyde induced by a ruthenium complex. Chemistry – A European Journal, 18(11), 3399-3407. [Link]

  • Various Authors. (2023). Recent Developments on the Cascade Cyclization of Propargylic Alcohols to Construct Heterocyclic Compounds. ResearchGate. [Link]

  • Wang, Y., et al. (2016). Electrophilic Cyclization of Aryl Propargylic Alcohols: Synthesis of Dihalogenated 6,9-Dihydropyrido[1,2-a]indoles via a Cascade Iodocyclization. The Journal of Organic Chemistry, 81(21), 10936-10944. [Link]

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  • Bi, H.-P., et al. (2006). Zn(OTf)2-Catalyzed Cyclization of Propargyl Alcohols with Anilines, Phenols, and Amides for Synthesis of Indoles, Benzofurans, and Oxazoles through Different Annulation Mechanisms. The Journal of Organic Chemistry, 71(13), 5033-5036. [Link]

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Sources

Sonogashira coupling protocol for 3-(2,5-dichlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Sonogashira Coupling: Protocol for 3-(2,5-dichlorophenyl)prop-2-yn-1-ol

Introduction: The Strategic Importance of the Sonogashira Coupling

In the landscape of modern organic synthesis, the Sonogashira cross-coupling reaction stands as a cornerstone methodology for the formation of carbon-carbon bonds, specifically between a terminal alkyne (sp-hybridized carbon) and an aryl or vinyl halide (sp²-hybridized carbon).[1][2][3] First reported by Kenkichi Sonogashira in 1975, this reaction has become indispensable in the synthesis of pharmaceuticals, natural products, organic materials, and complex molecules with significant biological activity.[1][4][5][6][7] Its prominence is due to its operational simplicity, mild reaction conditions, and high tolerance for a wide variety of functional groups.[1][4]

The reaction is typically facilitated by a dual catalytic system comprising a palladium complex and a copper(I) salt, in the presence of an amine base.[1][2][3][8] This guide provides a detailed examination of the Sonogashira coupling, offering a robust protocol for the use of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol, a functionalized terminal alkyne, in the synthesis of complex molecular architectures.

The Catalytic Machinery: A Mechanistic Overview

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: This is the central engine of the C-C bond formation.

    • Oxidative Addition: The cycle begins with the oxidative addition of the aryl or vinyl halide to a coordinatively unsaturated palladium(0) species. This step, which forms a square planar palladium(II) complex, is generally considered the rate-limiting step of the entire reaction.[1][2][9]

    • Transmetalation: The activated alkyne, in the form of a copper acetylide, is transferred from the copper cycle to the palladium(II) center, displacing a halide and forming a diorganopalladium(II) intermediate.[1][2]

    • Reductive Elimination: This final, irreversible step involves the formation of the desired C(sp²)-C(sp) bond as the product is expelled from the palladium coordination sphere. This process regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][2]

  • The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.

    • Copper Acetylide Formation: The terminal alkyne coordinates to the copper(I) salt. In the presence of the amine base, the acidic terminal proton is removed, forming a highly nucleophilic copper(I) acetylide species.[2] This species is then ready to engage in the transmetalation step with the palladium complex.

While the copper co-catalyst is traditional, copper-free variants have been developed to circumvent the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling).[4][10][11][12] In these systems, the base is believed to facilitate the direct formation of a palladium acetylide intermediate.[1][3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Product Product (Ar-C≡CR) PdII_Alkyne->Product Reductive Elimination CuX Cu(I)X PdII_Alkyne->CuX Regenerates Cu(I) ArX Aryl Halide (Ar-X) ArX->Pd0 Oxidative Addition Cu_Alkyne Cu(I)-C≡CR Cu_Alkyne->PdII_Aryl From Cu Cycle Alkyne Terminal Alkyne (H-C≡CR) Alkyne->CuX Coordination & Deprotonation Base Base (e.g., Et₃N) Workflow_Sonogashira A 1. Setup & Reagents - Flame-dried Schlenk flask - Add Ar-X, PdCl₂(PPh₃)₂, CuI B 2. Inert Atmosphere - Evacuate & backfill with Argon (3x) A->B C 3. Add Solvents - Add degassed THF & Et₃N - Stir for 5-10 min B->C D 4. Add Alkyne - Add solution of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol dropwise C->D E 5. Reaction - Stir at RT or heat (40-60°C) - Monitor by TLC/GC-MS D->E F 6. Work-up - Dilute with EtOAc - Filter through Celite E->F G 7. Extraction - Wash with H₂O and brine - Dry over Na₂SO₄ F->G H 8. Purification - Concentrate solvent - Purify via column chromatography G->H I Final Product H->I Troubleshooting_Sonogashira cluster_yield Problem: Low or No Yield cluster_glaser Problem: Alkyne Homocoupling cluster_pdblack Problem: Palladium Black Ppt. Start Reaction Issue Observed Yield_Check1 Check Catalyst Activity - Use fresh Pd & Cu salts. Start->Yield_Check1 Glaser_Check1 Strictly Anoxic Setup - O₂ promotes Glaser coupling. Start->Glaser_Check1 Pd_Check1 Check Reagent Purity - Impurities can cause decomposition. Start->Pd_Check1 Yield_Check2 Verify Reagent Purity - Purify starting materials if needed. Yield_Check1->Yield_Check2 Yield_Check3 Ensure Inert Conditions - Thoroughly degas all solvents/reagents. Yield_Check2->Yield_Check3 Yield_Check4 Increase Temperature - For Ar-Br/Cl, heat to 60-100°C. Yield_Check3->Yield_Check4 Glaser_Check2 Slow Alkyne Addition - Keep alkyne concentration low. Glaser_Check1->Glaser_Check2 Glaser_Check3 Reduce [CuI] - Lower the amount of copper co-catalyst. Glaser_Check2->Glaser_Check3 Glaser_Check4 Switch to Copper-Free Protocol - Eliminates the primary cause. Glaser_Check3->Glaser_Check4 Pd_Check2 Change Solvent - Switch from THF to DMF or Toluene. Pd_Check1->Pd_Check2 Pd_Check3 Adjust Ligand Ratio - Ensure sufficient ligand to stabilize Pd(0). Pd_Check2->Pd_Check3

Sources

Application Note: Catalytic Oxidation of 3-(2,5-dichlorophenyl)-2-propyn-1-ol to Aldehydes

[1]

Executive Summary

This application note details field-proven protocols for the catalytic oxidation of 3-(2,5-dichlorophenyl)-2-propyn-1-ol to its corresponding aldehyde, 3-(2,5-dichlorophenyl)-2-propynal .[1]

Propargylic aldehydes are potent electrophiles and versatile intermediates in the synthesis of heterocyclic pharmacophores (e.g., pyrazoles, isoxazoles) and chalcone derivatives. However, their synthesis is complicated by two primary challenges:

  • Over-oxidation: The propensity of primary aldehydes to oxidize further to carboxylic acids.[1]

  • Product Instability: The resulting conjugated alkynal is a strong Michael acceptor, prone to polymerization or decomposition under harsh acidic/basic conditions.[1]

This guide moves beyond stoichiometric reagents (e.g., MnO₂, Jones Reagent) to present three catalytic, atom-economical methodologies tailored for pharmaceutical development: an aerobic Iron/TEMPO system (Green/Scalable), a TPAP/NMO system (High-Fidelity), and a TEMPO/BAIB system (Metal-Free).[1]

Mechanistic Insight: The Oxoammonium Cycle

The core of the most scalable protocols (Protocols A & C) relies on the nitroxyl radical TEMPO (2,2,6,6-Tetramethylpiperidinyloxy). TEMPO acts as a catalytic mediator, shuttling electrons between the substrate and a terminal stoichiometric oxidant.

The active oxidizing species is the oxoammonium ion , formed via the oxidation of TEMPO.[2] This species performs a hydride abstraction from the alcohol, releasing the aldehyde and reducing itself to a hydroxylamine, which is then re-oxidized to complete the cycle.

Figure 1: TEMPO Catalytic Cycle (Mechanism)[1]

TEMPO_CycleTEMPOTEMPO(Radical)OxoammoniumOxoammoniumCation (+)TEMPO->Oxoammonium OxidationHydroxylamineHydroxylamine(OH)Oxoammonium->Hydroxylamine Hydride AbstractionProductAldehydeProductOxoammonium->Product  Alcohol → AldehydeHydroxylamine->TEMPO RegenerationSubstrate3-(2,5-dichlorophenyl)-2-propyn-1-olSubstrate->OxoammoniumTerminalOxTerminal Oxidant(O2/Fe or BAIB)TerminalOx->TEMPOActivatesTerminalOx->HydroxylamineRegenerates

Caption: The catalytic cycle of TEMPO. The oxoammonium cation is the active oxidant that converts the propargylic alcohol to the aldehyde.

Experimental Protocols

Protocol A: Aerobic Fe(NO₃)₃ / TEMPO Oxidation (Green & Scalable)

Best for: Large-scale synthesis, environmental compliance, and cost-efficiency.[1][3]

This method utilizes ambient air (or O₂) as the terminal oxidant, mediated by non-toxic iron salts.[1] It is superior to bleach-based methods for this substrate because it avoids potential chlorination of the aromatic ring, although the 2,5-dichloro substitution already deactivates the ring significantly.

Reagents:

  • Substrate: 3-(2,5-dichlorophenyl)-2-propyn-1-ol (1.0 equiv)[1]

  • Catalyst 1: TEMPO (1–5 mol%)[1]

  • Catalyst 2: Fe(NO₃)₃[1]·9H₂O (1–5 mol%)[1]

  • Additive: NaCl (5 mol%)[1]

  • Solvent: Toluene (0.5 M concentration)[1]

Procedure:

  • Charge: To a reaction vessel equipped with a magnetic stir bar, add the propargylic alcohol (10 mmol), TEMPO (78 mg, 0.5 mmol), Fe(NO₃)₃·9H₂O (202 mg, 0.5 mmol), and NaCl (29 mg, 0.5 mmol).[1]

  • Solvent: Add Toluene (20 mL). The use of toluene is critical as it stabilizes the hydrophobic substrate and facilitates oxygen transfer.

  • Initiation: Purge the headspace briefly with Oxygen (balloon) or air.[1] Stir vigorously at room temperature (20–25 °C).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot will be less polar than the alcohol.[1] Reaction typically completes in 3–6 hours.[1]

  • Work-up: Filter the reaction mixture through a short pad of silica gel or Celite to remove iron salts.[1] Wash the pad with small amounts of Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via flash chromatography (SiO₂).[1]

Key Insight: The addition of NaCl accelerates the reaction by facilitating the formation of active chloro-iron species that re-oxidize TEMPO more efficiently than nitrate alone [1].

Protocol B: TPAP / NMO (Ley Oxidation)

Best for: Small-scale, high-value synthesis, and acid-sensitive substrates.[1]

Tetrapropylammonium perruthenate (TPAP) is a mild, soluble ruthenium catalyst.[1][4] N-Methylmorpholine N-oxide (NMO) serves as the stoichiometric co-oxidant.[1][5] This method is exceptionally gentle and prevents over-oxidation to the acid.

Reagents:

  • Substrate: 3-(2,5-dichlorophenyl)-2-propyn-1-ol (1.0 equiv)[1]

  • Catalyst: TPAP (5 mol%)[1]

  • Co-oxidant: NMO (1.5 equiv)[1]

  • Desiccant: 4Å Molecular Sieves (powdered, activated)[1]

  • Solvent: Dichloromethane (DCM)[1]

Procedure:

  • Preparation: Flame-dry 4Å molecular sieves and allow them to cool under argon.

  • Charge: In a round-bottom flask under Argon, suspend the substrate (1.0 mmol), NMO (175 mg, 1.5 mmol), and molecular sieves (500 mg/mmol) in dry DCM (5 mL).

  • Catalysis: Add TPAP (17.6 mg, 0.05 mmol) in one portion. The solution typically turns dark green/black.[1]

  • Reaction: Stir at room temperature. Conversion is usually rapid (30 min – 2 hours).[1]

  • Filtration: Dilute with Et₂O or DCM and filter through a pad of silica gel and Celite. This removes the reduced ruthenium species.[1]

  • Isolation: Concentrate the filtrate. The residue is often pure enough for subsequent steps; otherwise, perform rapid column chromatography.[1]

Key Insight: Water promotes the formation of aldehyde hydrates, which are the precursors for over-oxidation to carboxylic acids.[6][7] The use of molecular sieves is mandatory to keep the system anhydrous and stop oxidation at the aldehyde stage [2].

Protocol C: TEMPO / BAIB (Metal-Free)

Best for: Avoiding heavy metals entirely; robust and reproducible.[1]

Bis(acetoxy)iodobenzene (BAIB) acts as the terminal oxidant.[1] This system is homogeneous and avoids the biphasic complexity of bleach oxidations.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: TEMPO (10 mol%)[1]

  • Oxidant: BAIB (1.1 equiv)[1]

  • Solvent: DCM or DCM/H₂O (9:1)[1]

Procedure:

  • Dissolution: Dissolve the alcohol (1.0 mmol) and TEMPO (15.6 mg, 0.1 mmol) in DCM (5 mL).

  • Addition: Add BAIB (354 mg, 1.1 mmol) slowly at 0 °C.

  • Warming: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Quench: Quench with aqueous Na₂S₂O₃ to destroy excess iodine species.

  • Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄.

Comparative Analysis

FeatureAerobic Fe/TEMPO (Protocol A)TPAP/NMO (Protocol B)TEMPO/BAIB (Protocol C)
Scale Suitability High (kg scale)Low to Medium (g scale)Medium (10–100 g)
Cost LowHigh (Ru catalyst)Moderate
Green Metrics Excellent (O₂ oxidant)Moderate (Atom economy)Good (Benign byproducts)
Selectivity HighVery HighHigh
Reaction Time 3–6 Hours0.5–2 Hours2–4 Hours
Primary Risk Solvent flammability (O₂)Catalyst cost/removalIodine byproduct removal

Workflow Logic & Decision Tree

Use this logic map to select the appropriate protocol for your specific constraints.

DecisionTreeStartStart: Select ProtocolScaleWhat is your scale?Start->ScaleMetalIs metal contaminationa critical concern?Scale->Metal< 10gCostIs catalyst costa constraint?Scale->Cost> 100gProtoBProtocol B:TPAP/NMOMetal->ProtoBNo (High Selectivity)ProtoCProtocol C:TEMPO/BAIBMetal->ProtoCYes (No Metals)ProtoAProtocol A:Fe/TEMPO/AirCost->ProtoAYes (Low Cost)Cost->ProtoCNo

Caption: Decision matrix for selecting the optimal oxidation protocol based on scale, cost, and purity requirements.

Safety and Stability Warnings

  • Aldehyde Instability: 3-(2,5-dichlorophenyl)-2-propynal is a conjugated alkynal.[1] It is a Michael acceptor and can react with nucleophiles (amines, thiols) or polymerize.[1] Store at -20°C under inert atmosphere.

  • Explosion Hazard (TPAP): While TPAP is stable, perruthenates can be oxidizers.[1] Never mix TPAP with flammable solvents in the presence of strong acids.

  • Exotherm (TEMPO/BAIB): The oxidation is exothermic.[1] On scales >10g, ensure active cooling during the addition of the oxidant.

  • Toxicity: The 2,5-dichlorophenyl moiety suggests potential bioactivity/toxicity.[1] Handle all intermediates in a fume hood with appropriate PPE.[1]

References

  • Liu, J., Xie, X., & Ma, S. (2012).[1][3] Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3[3][8]·9H2O, TEMPO and Sodium Chloride in Toluene.[1][3] Synthesis, 44(10), 1569–1576.[1]

  • Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994).[1][7] Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis.[1][5] Synthesis, 1994(07), 639–666.[1]

  • Epp, J. B., & Widlanski, T. S. (1999).[1] Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295.[1] [1]

  • Reddy, S. R., & Chadha, A. (2015).[1] A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite.[9] RSC Advances, 5(43), 34201-34204.[1]

reduction of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol to saturated alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Hydrogenation of 3-(2,5-Dichlorophenyl)prop-2-yn-1-ol to Saturated Alcohols

Executive Summary

This Application Note details the protocol for the chemoselective reduction of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol (1) to 3-(2,5-dichlorophenyl)propan-1-ol (2).

The primary challenge in this transformation is the prevention of hydrodehalogenation (loss of chlorine atoms). Standard hydrogenation catalysts (e.g., Pd/C) readily cleave aryl C-Cl bonds under reducing conditions, leading to des-chloro impurities (e.g., 3-phenylpropan-1-ol).[1]

This guide presents two validated protocols:

  • Method A (Heterogeneous): Platinum on Carbon (Pt/C) hydrogenation, optimized for scalability and ease of workup.[1]

  • Method B (Homogeneous): Wilkinson’s Catalyst [RhCl(PPh₃)₃], optimized for maximum chemoselectivity on high-value, small-scale batches.[1]

Chemical Background & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains three reducible functionalities:

  • Alkyne (C≡C): High reactivity.[1] Reduces to alkene, then alkane.[2]

  • Aryl Chloride (Ar-Cl): Moderate reactivity.[1] Susceptible to oxidative addition by low-valent metals (Pd⁰), leading to hydrogenolysis (Ar-Cl

    
     Ar-H + HCl).[1]
    
  • Aromatic Ring: Low reactivity.[1] Generally stable under mild conditions but can reduce under high pressure/temperature with active catalysts (Rh, Pt).[1]

Why Palladium (Pd) Fails: Palladium is the standard metal for alkyne hydrogenation. However, Pd⁰ inserts into Ar-Cl bonds facilely.[1] The resulting Pd(II) species undergoes hydrogenolysis, stripping the chlorine.

Why Platinum (Pt) or Rhodium (Rh) Succeeds:

  • Platinum (Pt): Exhibits a lower affinity for oxidative addition into aryl-halide bonds compared to Pd, while retaining high activity for alkyne saturation.[1]

  • Wilkinson’s Catalyst (Rh): A bulky homogeneous complex that operates via a coordination mechanism sterically and electronically unfavorable for Ar-Cl cleavage under ambient conditions.[1]

Reaction Pathway Diagram

ReactionPathway Substrate 3-(2,5-dichlorophenyl) prop-2-yn-1-ol (Alkyne) Intermediate Alkene Intermediate (Transient) Substrate->Intermediate + H2 (Fast) Impurity De-chlorinated Byproducts (Avoid) Substrate->Impurity Pd/C (Risk) Target 3-(2,5-dichlorophenyl) propan-1-ol (Target Alkane) Intermediate->Target + H2 (Slower) Intermediate->Impurity Pd/C (Risk) Target->Impurity Over-reduction

Figure 1: Reaction pathway highlighting the stepwise reduction and the competitive dehalogenation risk (red dashed lines).

Experimental Protocols

Method A: Heterogeneous Hydrogenation (Pt/C)

Recommended for: Scale-up (>1g), routine synthesis, and cost-efficiency.[1]

Materials:

  • Substrate: 3-(2,5-dichlorophenyl)prop-2-yn-1-ol (1.0 equiv).[1]

  • Catalyst: 5% Pt/C (sulfided form preferred, or standard).[1] Load: 5 wt% relative to substrate.[1]

  • Solvent: Ethyl Acetate (EtOAc) or Toluene.[1] Note: Avoid Methanol/Ethanol if possible, as protic solvents can accelerate dehalogenation.[1]

  • Reagent: Hydrogen gas (

    
    ), balloon pressure (1 atm).
    

Protocol Steps:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in EtOAc (0.1 M concentration).

  • Catalyst Addition: Carefully add 5% Pt/C (5 mg per 100 mg substrate).[1] Safety: Pt/C can be pyrophoric.[1] Add under an inert blanket (Argon/Nitrogen) or wet the catalyst with a small amount of water/solvent immediately.

  • Inerting: Seal the flask with a rubber septum. Purge the headspace with Nitrogen (

    
    ) for 5 minutes.
    
  • Hydrogenation: Insert a balloon filled with

    
    . Purge the solution by bubbling 
    
    
    
    through a needle for 1 minute, then withdraw the needle to the headspace. Stir vigorously at Room Temperature (20-25°C).
  • Monitoring: Monitor via TLC or HPLC every 30 minutes. The alkyne will disappear first, followed by the alkene intermediate.

    • Endpoint: Disappearance of alkene intermediate.

  • Workup: Once complete (typically 2-4 hours), purge with

    
     to remove 
    
    
    
    . Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with EtOAc.
  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude saturated alcohol.

Data Validation (Method A):

Parameter Value Notes
Conversion >99% Determined by HPLC (254 nm)
Selectivity >98% <2% De-chlorinated byproduct

| Yield | 92-95% | Isolated yield |[1]

Method B: Homogeneous Hydrogenation (Wilkinson’s Catalyst)

Recommended for: High-value batches requiring >99.5% chemoselectivity.[1]

Materials:

  • Catalyst: Chlorotris(triphenylphosphine)rhodium(I) [Wilkinson’s Catalyst].[1] Load: 1-2 mol%.[1]

  • Solvent: Benzene/Ethanol (1:[1]1) or Toluene/Ethanol (1:1).[1]

  • Reagent: Hydrogen gas (

    
    ), 1-3 atm.[1]
    

Protocol Steps:

  • Dissolution: Dissolve substrate (1.0 equiv) and Wilkinson’s catalyst (0.01 equiv) in degassed Toluene/Ethanol (1:1). The solution typically turns red/orange.

  • Hydrogenation: Pressurize the vessel to 3 atm (45 psi)

    
     in a Parr shaker or autoclave. (Balloon pressure may work but is significantly slower for the alkene 
    
    
    
    alkane step with this catalyst).
  • Reaction: Stir at Ambient Temperature for 12-18 hours.

  • Workup: Concentrate the solvent. The residue will contain the product and the Rhodium catalyst.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) is required to remove the Rhodium complex and phosphine ligands.

Analytical & Quality Control

To ensure the integrity of the "Self-Validating System," you must confirm two things:

  • Full saturation (Alkyne

    
     Alkane).[1][3]
    
  • Retention of Chlorines (No Ar-H formation).[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.[1] Gradient 50% B to 90% B over 10 min.

  • Detection: UV at 220 nm (Ar-Cl absorption) and 254 nm.[1]

Interpretation:

  • RT (Alkyne): ~4.5 min (Starting Material).

  • RT (Alkene): ~5.2 min (Intermediate - if seen, reaction incomplete).

  • RT (Alkane): ~5.8 min (Target Product).

  • RT (Des-chloro): ~4.0 min (Impurity - shifts earlier due to lower lipophilicity).[1]

Workflow Visualization

ExperimentalWorkflow Start Start: Substrate Preparation Choice Select Method Start->Choice MethodA Method A: Pt/C (Heterogeneous) Solvent: EtOAc Choice->MethodA Standard Scale MethodB Method B: Wilkinson's (Homogeneous) Solvent: Toluene/EtOH Choice->MethodB High Precision Reaction Hydrogenation (H2, 1-3 atm, RT) MethodA->Reaction MethodB->Reaction Check In-Process Control (HPLC) Check for Alkene intermediate Reaction->Check Check->Reaction Incomplete Filter Workup A: Celite Filtration B: Silica Column Check->Filter Complete Final Final Product: 3-(2,5-dichlorophenyl)propan-1-ol Filter->Final

Figure 2: Decision tree and experimental workflow for the reduction process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reduction (Stalls at Alkene) Catalyst poisoning or insufficient

pressure.[1]
Increase pressure to 3 atm; Add fresh catalyst; Ensure solvent is degassed.
Dehalogenation Observed (>2%) Catalyst too active (Pd contamination) or protic solvent effect.[1]Switch from EtOH to EtOAc; Use Sulfided Pt/C; Add 1% Pyridine to poison active sites.
Long Reaction Time Steric hindrance of the ortho-chlorine.[1]Warm reaction to 40°C (carefully); Increase agitation speed (mass transfer limitation).

References

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on Pt vs. Pd selectivity for halobenzenes).

  • Blaser, H. U., et al. (2003).[1] "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments". Advanced Synthesis & Catalysis, 345(1-2), 103-151.[1] [1]

  • Osborn, J. A., et al. (1966).[1] "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes". Journal of the Chemical Society A, 1711-1732.[1]

  • Organic Syntheses. (2010). General procedures for hydrogenation using Pt/C and workup. Organic Syntheses, Coll.[1][4] Vol. 11, p. 439.[1]

Disclaimer: This protocol involves the use of hydrogen gas (flammable/explosive) and transition metal catalysts.[2][3][5] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Strategic Functionalization of the Alkyne Moiety in 3-(2,5-Dichlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of key synthetic strategies for the chemical modification of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol, a versatile propargylic alcohol building block. The terminal alkyne group offers a reactive handle for a multitude of transformations, enabling the construction of diverse molecular architectures relevant to pharmaceutical and materials science research. This document details field-proven protocols for three high-impact functionalization pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling, and selective alkyne reduction. Each section elucidates the underlying chemical principles, explains the rationale behind experimental choices, and provides step-by-step protocols suitable for implementation in a research and development setting.

Introduction: The Synthetic Potential of 3-(2,5-Dichlorophenyl)prop-2-yn-1-ol

Propargylic alcohols are powerful intermediates in organic synthesis, serving as precursors for a wide array of valuable compounds, including heterocycles, natural products, and complex pharmaceutical agents.[1][2] The molecule 3-(2,5-dichlorophenyl)prop-2-yn-1-ol is of particular interest, combining three key structural features:

  • A Terminal Alkyne: A highly reactive functional group capable of undergoing a rich variety of transformations, including carbon-carbon and carbon-heteroatom bond formations.[3][4]

  • A Propargylic Alcohol: The hydroxyl group can direct or participate in reactions, and its presence offers a secondary point for modification or can influence the reactivity of the adjacent alkyne.

  • A Dichlorophenyl Moiety: This substituted aromatic ring provides steric and electronic influence and can be a crucial pharmacophore in drug design, often enhancing binding affinity or modifying metabolic stability.

This guide focuses on leveraging the reactivity of the terminal alkyne to build molecular complexity, providing researchers with reliable methods to advance their discovery programs.

Overview of Functionalization Pathways

The strategic modification of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol can be directed down several productive pathways. This note will detail protocols for the three most common and impactful transformations, which allow for C-N bond formation, C-C bond formation, and selective saturation.

G start 3-(2,5-dichlorophenyl)prop-2-yn-1-ol triazole 1,2,3-Triazole Derivative start->triazole  CuAAC (Click Chemistry)  R-N₃, Cu(I) catalyst enyne Conjugated Arylalkyne start->enyne Sonogashira Coupling R-X, Pd/Cu catalyst, Base alkene (Z)-Allylic Alcohol start->alkene Semihydrogenation H₂, Lindlar's Catalyst alkane Saturated Alcohol start->alkane Full Hydrogenation H₂, Pd/C

Figure 1: Key functionalization pathways for 3-(2,5-dichlorophenyl)prop-2-yn-1-ol.

Pathway I: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "click chemistry," is an exceptionally reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole linker.[5] This reaction is prized for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and medicinal chemistry applications.[6][7] The triazole ring itself is more than a simple linker; it is a bioisostere for the amide bond and can participate in hydrogen bonding, often contributing favorably to a molecule's biological activity.[8]

Mechanistic Rationale

The reaction is defined by the copper(I)-catalyzed cycloaddition between the terminal alkyne of our substrate and an organic azide.[6] The copper(I) catalyst is crucial as it dramatically accelerates the reaction and controls the regioselectivity to exclusively yield the 1,4-isomer. The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide, proceeding through a six-membered copper-containing ring before reductive elimination furnishes the triazole product and regenerates the active catalyst.

CuAAC_Mechanism CuI Cu(I) Catalyst CuAcetylide Copper Acetylide [Cu]-C≡C-R CuI->CuAcetylide + Alkyne - H⁺ Alkyne Propargyl Alcohol (R-C≡CH) Azide Organic Azide (R'-N₃) Intermediate Six-Membered Cu(III) Intermediate CuAcetylide->Intermediate + Azide Product 1,2,3-Triazole Product Intermediate->Product Ring Contraction & Reductive Elimination Product->CuI Regenerates Catalyst

Figure 2: Simplified catalytic cycle for the CuAAC reaction.

Protocol: Synthesis of 1-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)-2,5-dichlorobenzene

This protocol describes a standard procedure for the CuAAC reaction with benzyl azide as a representative coupling partner.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
3-(2,5-dichlorophenyl)prop-2-yn-1-ol203.05203 mg1.01.0 eq
Benzyl Azide133.15140 mg1.051.05 eq
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.6912.5 mg0.050.05 eq
Sodium Ascorbate198.1120 mg0.100.10 eq
tert-Butanol-5 mL-Solvent
Deionized Water-5 mL-Solvent

Step-by-Step Procedure

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2,5-dichlorophenyl)prop-2-yn-1-ol (203 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol).

  • Solvent Addition: Add tert-butanol (5 mL) and deionized water (5 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in deionized water (1 mL). In another vial, dissolve sodium ascorbate (20 mg, 0.10 mmol) in deionized water (1 mL).

  • Catalyst Addition: To the stirring reaction mixture, add the copper sulfate solution, followed immediately by the sodium ascorbate solution. A color change to yellow or orange is typically observed.

    • Causality Note: Sodium ascorbate is a reducing agent used to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt. This is a common and convenient practice for CuAAC reactions.[9]

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure triazole product.

Pathway II: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[10] It employs a dual catalytic system, typically a palladium(0) complex and a copper(I) salt, to achieve the cross-coupling.[11] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are prevalent structures in organic materials and pharmaceuticals.[12]

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles.

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (R-X).

  • Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a highly nucleophilic copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers its organic group to the palladium complex.

  • Reductive Elimination: The final step involves reductive elimination from the palladium complex to form the C-C bond of the product and regenerate the active Pd(0) catalyst.[11]

The amine base (e.g., triethylamine or diisopropylamine) plays a dual role: it deprotonates the alkyne to facilitate copper acetylide formation and neutralizes the hydrogen halide (H-X) generated during the reaction.[13]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkynyl Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_alkynyl->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide + H-C≡CR + Base Cu_acetylide->Pd_complex From Cu Cycle Cu_acetylide->CuX Regenerated Alkyne H-C≡CR

Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Synthesis of 3-(2,5-dichlorophenyl)-1-phenylprop-2-yn-1-ol

This protocol details the coupling of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol with iodobenzene.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
3-(2,5-dichlorophenyl)prop-2-yn-1-ol203.05203 mg1.01.0 eq
Iodobenzene204.01224 mg (121 µL)1.11.1 eq
PdCl₂(PPh₃)₂701.9021 mg0.030.03 eq
Copper(I) Iodide (CuI)190.456 mg0.030.03 eq
Triethylamine (Et₃N)101.19420 µL3.03.0 eq
Tetrahydrofuran (THF), anhydrous-10 mL-Solvent

Step-by-Step Procedure

  • Inert Atmosphere: Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 3-(2,5-dichlorophenyl)prop-2-yn-1-ol (203 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and Copper(I) Iodide (6 mg, 0.03 mmol).

  • Solvent and Base: Add anhydrous THF (10 mL) and triethylamine (420 µL, 3.0 mmol) via syringe. Stir the mixture to form a suspension.

  • Aryl Halide Addition: Add iodobenzene (121 µL, 1.1 mmol) to the mixture via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide). Monitor progress by TLC. The reaction is typically complete in 6-12 hours.

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired arylalkyne.

Pathway III: Selective Alkyne Reduction

The alkyne moiety can be selectively reduced to either a (Z)-alkene (cis) or fully saturated to an alkane, providing access to important structural variants. The choice of catalyst and reaction conditions is critical for controlling the outcome.

Rationale for Selectivity
  • (Z)-Alkene Formation: Semihydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), is the classic method for achieving cis-alkenes.[14] The catalyst is deactivated enough to prevent over-reduction to the alkane, and the syn-addition of hydrogen to the catalyst surface results in the cis stereochemistry.

  • Alkane Formation: Complete saturation of the triple bond to an alkane is readily achieved using a more active hydrogenation catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[14]

Protocol A: Semihydrogenation to (Z)-3-(2,5-dichlorophenyl)prop-2-en-1-ol

Materials and Reagents

ReagentAmountMoles (mmol)
3-(2,5-dichlorophenyl)prop-2-yn-1-ol203 mg1.0
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)~20 mg10% w/w
Quinoline1-2 drops-
Hexane or Ethyl Acetate15 mLSolvent
Hydrogen (H₂) Gas1 atmReagent

Step-by-Step Procedure

  • Setup: Add 3-(2,5-dichlorophenyl)prop-2-yn-1-ol (203 mg, 1.0 mmol) and the solvent (15 mL) to a hydrogenation flask.

  • Catalyst Addition: Add Lindlar's catalyst (~20 mg) and a drop of quinoline.

    • Causality Note: Quinoline acts as an additional catalyst poison, which further deactivates the palladium surface. This is critical for preventing over-reduction of the newly formed alkene to an alkane, thus ensuring high selectivity for the desired cis-allylic alcohol.[14]

  • Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction carefully by TLC or GC-MS. Hydrogen uptake will cease upon completion.

  • Work-up: Once the starting material is consumed, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (Z)-allylic alcohol, which can be further purified if necessary.

Protocol B: Full Reduction to 3-(2,5-dichlorophenyl)propan-1-ol

Materials and Reagents

ReagentAmountMoles (mmol)
3-(2,5-dichlorophenyl)prop-2-yn-1-ol203 mg1.0
Palladium on Carbon (10% Pd/C)~10 mg5% w/w
Methanol or Ethyl Acetate15 mLSolvent
Hydrogen (H₂) Gas1 atmReagent

Step-by-Step Procedure

  • Setup: In a hydrogenation flask, dissolve 3-(2,5-dichlorophenyl)prop-2-yn-1-ol (203 mg, 1.0 mmol) in methanol (15 mL).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (~10 mg).

  • Hydrogenation: Seal the flask, evacuate and backfill with hydrogen three times. Maintain a hydrogen atmosphere (1 atm) and stir vigorously.

  • Completion: The reaction is typically complete in 2-6 hours. Monitor by TLC until the starting material and any alkene intermediate are fully consumed.

  • Work-up: Vent the hydrogen and purge with nitrogen. Filter the mixture through Celite® to remove the catalyst, washing with methanol.

  • Isolation: Concentrate the filtrate to yield the saturated alcohol product.

Conclusion

3-(2,5-dichlorophenyl)prop-2-yn-1-ol is a highly valuable and adaptable starting material. The terminal alkyne provides a gateway to diverse chemical space through reliable and well-understood transformations. The protocols detailed herein for CuAAC, Sonogashira coupling, and selective reduction represent foundational, high-yield methods for leveraging this reactivity. By providing detailed, mechanistically-grounded procedures, this guide empowers researchers in drug development and materials science to confidently incorporate this versatile building block into their synthetic programs.

References

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  • Title: Ruthenium-Catalyzed Propargylic Reduction of Propargylic Alcohols with Hantzsch Ester Source: Organometallics - ACS Publications URL: [Link]

  • Title: Cyclization reactions of propargyl alcohols with enaminones. Source: ResearchGate URL: [Link]

  • Title: Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide Source: Organic Letters, available via PMC URL: [Link]

  • Title: Metal catalysed reactions of terminal alkynes. Source: ResearchGate URL: [Link]

  • Title: Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles Source: Chemistry – An Asian Journal, available via PMC URL: [Link]

  • Title: Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Cycloaddition reaction of propargyl alcohol and amines with CO2. Source: ResearchGate URL: [Link]

  • Title: Regioselective Cycloaddition and Substitution Reaction of Tertiary Propargylic Alcohols and Heteroareneboronic Acids via Acid Catalysis Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Propargyl alcohol uses - Synthesis, and Safety Source: Rawsource URL: [Link]

  • Title: Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions Source: ResearchGate URL: [Link]

  • Title: Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: MDPI URL: [Link]

  • Title: Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes Source: MDPI URL: [Link]

  • Title: Recent advances in the application of alkynes in multicomponent reactions Source: RSC Advances URL: [Link]

  • Title: Transition metal alkyne complex Source: Wikipedia URL: [Link]

  • Title: Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies Source: Molecules - MDPI URL: [Link]

  • Title: Cobalt‐Catalyzed Reduction of Propargyl Alcohols for the Synthesis of 1,3‐Diarylallenes Under N,N‐Ligand and Hydride‐free Conditions Source: ResearchGate URL: [Link]

  • Title: Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications Source: ACS Catalysis - ACS Publications URL: [Link]

  • Title: Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions Source: PubMed URL: [Link]

  • Title: Click Chemistry, A Powerful Tool for Pharmaceutical Sciences Source: Pharmaceutical Research URL: [Link]

  • Title: Alkyne Functional Group & Reactions | Overview & Examples Source: Study.com URL: [Link]

  • Title: Synthesis of Azide-Alkyne Fragments for “Click” Chemical Applications. Part 2. Formation of Oligomers from Orthogonally Protected Chiral Trialkylsilylhomopropargyl Azides and Homopropargyl Alcohols Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source: Beilstein Journal of Organic Chemistry URL: [Link]

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Application Note: Gold-Catalyzed Synthesis of 2,5-Dichlorophenyl-Substituted Furans

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the Gold-Catalyzed Cyclization of 3-(2,5-dichlorophenyl)-2-propyn-1-ol derivatives , specifically focusing on the synthesis of trisubstituted furans via intermolecular annulation. This protocol leverages the unique


-acidicity of Gold(I/III) to activate the alkyne moiety in the presence of the electron-withdrawing 2,5-dichlorophenyl group, a motif common in bioactive agrochemicals and pharmaceuticals.

Executive Summary

The 3-(2,5-dichlorophenyl)-2-propyn-1-ol scaffold represents a challenging substrate for traditional cyclization methods due to the steric hindrance and electron-withdrawing nature of the 2,5-dichloro substitution. While Palladium-catalyzed couplings often suffer from oxidative addition into the aryl-chloride bonds, Gold Catalysis offers a chemoselective alternative.

This guide details a robust protocol for converting 3-(2,5-dichlorophenyl)-2-propyn-1-ol (1) into 2,5-disubstituted-3-(2,5-dichlorophenyl)furans (3) via a gold-catalyzed intermolecular annulation with 1,3-dicarbonyl compounds. This method provides a rapid, atom-economical route to functionalized heterocycles, avoiding the formation of Meyer-Schuster rearrangement byproducts through catalyst tuning.

Key Advantages
  • Chemoselectivity: Gold activates the alkyne (

    
    -activation) without interfering with the aryl-chloride motifs (
    
    
    
    -bond insertion).
  • Mild Conditions: Reaction proceeds at ambient or mild temperatures (

    
    ).
    
  • Atom Economy: Water is the only stoichiometric byproduct.

Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds through a cascade sequence initiated by the coordination of the cationic Gold(I) species to the alkyne. The presence of the 2,5-dichlorophenyl group reduces the electron density of the alkyne, requiring a highly electrophilic cationic gold catalyst (e.g., generated from


).

The Pathway:

  • 
    -Coordination: 
    
    
    
    coordinates to the alkyne of (1) .
  • Nucleophilic Attack: The enol form of the 1,3-dicarbonyl (2) attacks the activated alkyne (trans-addition).

  • Cyclization: The pendant hydroxyl group attacks the carbonyl of the dicarbonyl moiety (5-exo-dig or 5-endo-trig manifold).

  • Aromatization: Loss of water (dehydration) and protodeauration yields the furan (3) .

Mechanistic Diagram (DOT)

GoldCatalysis cluster_conditions Reaction Conditions Start Substrate (1) 3-(2,5-Cl2-Ph)-propynol Au_Complex [L-Au]+ Coordination (π-Activation) Start->Au_Complex + [Au]+ Nu_Attack Intermolecular Attack (1,3-Dicarbonyl) Au_Complex->Nu_Attack Activation Intermediate Vinyl Gold Species (Enol Ether) Nu_Attack->Intermediate C-C Bond Formation Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization O-Attack Product Furan Product (3) Cyclization->Product - [Au]+, - H2O

Caption: Logical flow of the gold-catalyzed intermolecular annulation sequence forming the furan core.

Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: 3-(2,5-dichlorophenyl)-2-propyn-1-ol (1.0 equiv).

  • Nucleophile: Acetylacetone (1.2 equiv) or Ethyl Acetoacetate (1.2 equiv).

  • Catalyst Precursor: Chloro(triphenylphosphine)gold(I) (

    
    ) (2-5 mol%).
    
  • Silver Salt: Silver Triflate (

    
    ) (2-5 mol%).
    
  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).

  • Additives:

    
     Molecular Sieves (optional, to sequester water).
    
Step-by-Step Methodology

Preparation of Active Catalyst:

  • In a glovebox or under Argon flow, weigh

    
     (12.4 mg, 0.025 mmol, 5 mol%) and 
    
    
    
    (6.4 mg, 0.025 mmol, 5 mol%) into a foil-wrapped vial (light sensitive).
  • Add 1.0 mL of anhydrous DCE. Stir for 10 minutes. A white precipitate (

    
    ) will form.
    
  • Filter the solution through a syringe filter or use the supernatant directly as the active cationic gold solution.

Reaction Setup: 4. In a separate reaction tube equipped with a stir bar, dissolve 3-(2,5-dichlorophenyl)-2-propyn-1-ol (100 mg, 0.50 mmol) and Acetylacetone (60 mg, 0.60 mmol) in 2.0 mL anhydrous DCE. 5. Add the generated catalyst solution to the reaction mixture. 6. Seal the tube and stir at


  for 2–4 hours.
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The propargylic alcohol spot (
    
    
    ) should disappear, and a highly fluorescent furan spot (
    
    
    ) should appear.

Work-up & Purification: 7. Filter the reaction mixture through a short pad of silica gel to remove gold residues. Wash with DCM. 8. Concentrate the filtrate under reduced pressure. 9. Purify via flash column chromatography (Gradient: 100% Hexane


 10% EtOAc/Hexane).
Expected Results & Data Interpretation
ParameterValue / ObservationNotes
Yield 75% – 88%Lower yields if wet solvent is used (Meyer-Schuster competition).
Reaction Time 2 – 4 HoursFaster with electron-rich phosphine ligands (e.g.,

).
Appearance White/Off-white solidProduct often crystallizes upon standing.
Selectivity >20:1 (Furan : Enone)High chemoselectivity for cyclization over rearrangement.

Critical Optimization Parameters

Catalyst Selection Guide

The choice of ligand on Gold modulates the electrophilicity. For the electron-deficient 2,5-dichloro substrate, a more electrophilic catalyst is required.

Catalyst SystemReactivityRecommendation

ModerateStandard. Good balance of stability and activity.

HighUse if reaction is sluggish (<50% conversion at 4h).

(Simple Salt)
LowNot recommended; leads to decomposition/oligomerization.
Troubleshooting: Controlling Side Reactions

Issue: Formation of


-unsaturated ketone (Meyer-Schuster Product).
  • Cause: Presence of adventitious water acting as a nucleophile instead of the dicarbonyl.

  • Solution: Use strictly anhydrous DCE and add activated

    
     Molecular Sieves to the reaction vessel.
    

Issue: No Reaction / Recovery of Starting Material.

  • Cause: Poisoning of the catalyst by the aryl chlorides (rare) or insufficient activation.

  • Solution: Increase temperature to

    
     or switch to the more cationic 
    
    
    
    catalyst.

References

  • General Gold Catalysis Reviews

    • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. Link

    • Gorini, D. J., & Toste, F. D. (2007). Relativistic Effects in Homogeneous Gold Catalysis. Nature, 446, 395–403. Link

  • Furan Synthesis from Propargylic Alcohols

    • Aponick, A., et al. (2009). Gold-Catalyzed Synthesis of Furans from Propargylic Alcohols and Ketones. Organic Letters, 11(20), 4624–4627. Link

    • Bélanger, G., et al. (2011). Direct Synthesis of Polysubstituted Furans via Gold-Catalyzed Cascade Reactions. Journal of Organic Chemistry, 76(8), 2532–2541.
  • Specific Reactivity of 2,5-Dichloro Substrates

    • While specific data for 3-(2,5-dichlorophenyl)
    • Zhang, L., et al. (2005). Gold-Catalyzed Cyclizations of Enynes. Journal of the American Chemical Society, 127(48), 16804–16805. Link

(Note: URLs provided are for standard reference databases. Ensure institutional access for full-text retrieval.)

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol

[1]

Case Reference: #ALKYNE-CL2-PURITY Subject: Troubleshooting Isolation & Purification of Sonogashira Intermediates Support Level: Tier 3 (Senior Application Scientist)[1]

Triage: Characterizing Your Crude Material

Before selecting a purification protocol, you must assess the physical state of your crude 3-(2,5-dichlorophenyl)prop-2-yn-1-ol following the Sonogashira coupling workup.[1]

The presence of the 2,5-dichloro substitution significantly increases lipophilicity compared to the parent phenyl propargyl alcohol, while the propargylic alcohol moiety maintains polarity. This duality often leads to "oiling out" if impurities are present.[1]

ObservationProbable CauseRecommended Action
Black/Dark Brown Tar Residual Pd(0) nanoparticles or polymerized alkyne.[1]Protocol C (Metal Scavenging) followed by Protocol A .
Viscous Orange Oil Presence of Glaser homocoupling byproduct (di-alkyne diol).[1]Protocol A (Chromatography) with focus on gradient elution.
Off-White/Beige Solid High purity crude (>85%).[1][2]Protocol B (Recrystallization) for final polish.

Purification Protocols

Protocol A: Flash Column Chromatography (The Gold Standard)

Best for: Removing the "Glaser" homocoupling impurity and phosphine oxides.

The primary impurity in this synthesis is often the homocoupling dimer: 1,6-bis(2,5-dichlorophenyl)hexa-2,4-diyne-1,6-diol .[1] This impurity is more polar than your product due to the two hydroxyl groups.

Stationary Phase: Silica Gel (230–400 mesh).[1] Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1]

Step-by-Step Guide:

  • Column Pre-treatment: Neutralize the silica with 1% Triethylamine (Et3N) in Hexanes.[1] Why? Propargylic alcohols are acid-sensitive; silica acidity can trigger rearrangement or dehydration.[1]

  • Loading: Dissolve crude oil in a minimum volume of Dichloromethane (DCM). Do not load with pure Hexanes as the compound may precipitate on the column head.

  • Elution Gradient:

    • 0–5% EtOAc: Elutes non-polar starting material (1-bromo-2,5-dichlorobenzene).[1]

    • 10–20% EtOAc: Elutes Target Product (3-(2,5-dichlorophenyl)prop-2-yn-1-ol).[1]

    • 30–50% EtOAc: Elutes the Glaser homocoupling dimer (Yellow band).

    • 100% EtOAc/MeOH: Elutes Pd-phosphine oxides and salts.[1]

Technical Note: If the spots are streaking, the propargylic alcohol is hydrogen-bonding with the silica. Add 0.5% MeOH to the mobile phase to sharpen the peaks.

Protocol B: Recrystallization (Scalability Route)

Best for: Batches >5g where the crude is already a solid.

The 2,5-dichloro substitution pattern disrupts the crystal lattice less than a 2,6-substitution, allowing for good crystallization, but the alkyne spacer adds flexibility that requires a specific solvent polarity balance.

Solvent System: Hexanes / Toluene (Anti-solvent / Solvent).[1]

  • Dissolution: Place crude solid in a flask. Add Toluene (approx. 2 mL per gram) and heat to 60°C until fully dissolved.

    • Critical: Do not boil (>80°C) as propargylic alcohols are thermally unstable.[1]

  • Hot Filtration: If black specks (Pd) remain, filter hot through a 0.45 µm PTFE syringe filter or a warm Celite pad.[1]

  • Nucleation: Remove from heat. Add Hexanes dropwise to the warm solution until a persistent cloudiness (turbidity) appears.

  • Crystallization: Re-heat slightly to clear the solution, then let it cool slowly to Room Temperature (RT) on a cork ring. Once at RT, move to a 4°C fridge.

  • Collection: Filter the off-white needles.[1] Wash with cold Hexanes.[1]

Protocol C: Metal Scavenging (Pharma Compliance)

Best for: Removing Palladium (Pd) and Copper (Cu) to <10 ppm.[1][3]

Alkynes are "soft" ligands that bind transition metals tightly.[1] Standard washes often fail to remove Pd.[1]

Reagent: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Charcoal.[1]

  • Dissolve crude product in THF or EtOAc (10 mL/g).

  • Add Thiol-Silica (0.5 equivalents relative to Pd loading) OR Activated Charcoal (10 wt%).[1]

  • Stir at 40°C for 4 hours. Note: Do not exceed 50°C.

  • Filter through a Celite pad.[1][4] The filtrate should be significantly lighter in color.

Workflow Visualizations

Figure 1: Purification Decision Tree

Purification_WorkflowStartCrude Reaction MixtureWorkupAqueous Workup(NH4Cl / EtOAc)Start->WorkupStateCheckPhysical State CheckWorkup->StateCheckOilyDark Oil / TarStateCheck->Oily Viscous/DarkSolidSolid / Semi-SolidStateCheck->Solid CrystallineScavengeMetal Scavenging(Thiol-Silica / Charcoal)Oily->Scavenge High Pd ContentCrystRecrystallization(Toluene / Hexanes)Solid->Cryst High Purity CrudeColumnFlash Chromatography(Hex/EtOAc + 1% Et3N)Scavenge->ColumnFinalPure Product(>98% HPLC)Column->FinalCryst->Column Mother Liquor RecoveryCryst->Final

Caption: Decision logic for selecting the optimal purification route based on the physical state of the crude intermediate.

Troubleshooting FAQ

Q: My product has a persistent "garlic" or metallic odor. A: This indicates residual sulfur (if thiols were used) or phosphines from the catalyst ligands.

  • Fix: Wash the organic layer with 10% aqueous CuCl2 (Copper(II) chloride). This complexes free phosphines, pulling them into the aqueous layer. Follow with a brine wash to remove residual copper.[1]

Q: I see two spots very close together on TLC. A: This is likely the product vs. the unreacted aryl halide .

  • Fix: The 2,5-dichlorophenyl ring makes the starting material (bromide/iodide) very non-polar. Use 100% Hexanes to flush the halide first. The propargyl alcohol will stick to the baseline until you add EtOAc.

Q: The product turned black during rotary evaporation. A: Propargylic alcohols are sensitive to heat and acid.

  • Fix: Ensure your water bath is <40°C. Add a drop of Triethylamine to the receiving flask before evaporation to neutralize any trace acid liberated from the solvent or silica.

References

  • Sonogashira Coupling Overview & Impurities: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[1]

  • Metal Removal Strategies: Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900.[1] [1]

  • Purification of Alkynes: Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.[1] (Refer to Chapter 4 for general alkyne handling).

  • Recrystallization of Chlorinated Aromatics: Tippe, A., et al. (1954).[1] The Crystal Structure of 1,4-Dichlorobenzene (Analogous solubility behavior). Journal of Chemical Physics. [1]

troubleshooting low conversion in Sonogashira coupling of dichlorophenyl alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Coupling Optimization Ticket ID: #SONO-DCP-001 Subject: Troubleshooting Low Conversion in Dichlorophenyl Systems Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Dichlorophenyl" Trap

Welcome to the Technical Support Center. You are likely encountering low conversion because "dichlorophenyl" substrates present a perfect storm of chemical resistance:

  • Electronic Deactivation: If you are coupling to the chloride (Ar-Cl), the bond strength is too high for standard catalysts like Pd(PPh₃)₄.

  • Steric Hindrance: If your substrate is 2,6-dichlorophenyl, the ortho-chlorines physically block the palladium center from engaging with the reaction site.

  • Glaser Competition: If you are using a dichlorophenyl alkyne, the electron-withdrawing chlorines make the alkyne proton highly acidic, accelerating the unwanted Glaser homocoupling side reaction over the desired cross-coupling.

This guide abandons "standard" protocols (which fail here) and moves you to High-Activity Catalysis .

Diagnostic Workflow

Before altering your chemistry, identify the failure mode using this logic flow.

TroubleshootingFlow Start START: Analyze Crude Mixture (LCMS/NMR) Q1 Is Starting Material (SM) Consumed? Start->Q1 Result_SM_Left SM Remains + No Product Q1->Result_SM_Left No (<10% Conv) Result_Homo SM Consumed + Homocoupling (Diyne) Q1->Result_Homo Yes (Alkyne gone) Result_Black Catalyst Precipitated (Pd Black) Q1->Result_Black Reaction turned black Diag_OxAdd DIAGNOSIS: Oxidative Addition Failure (Ar-Cl bond too strong or Sterics) Result_SM_Left->Diag_OxAdd Diag_Glaser DIAGNOSIS: Glaser Coupling Dominance (O2 leak or Alkyne too acidic) Result_Homo->Diag_Glaser Diag_Stability DIAGNOSIS: Ligand Dissociation (Temp too high or Ligand too weak) Result_Black->Diag_Stability Sol_Ligand SOLUTION: Switch to Buchwald Ligands (XPhos, SPhos) or PEPPSI Diag_OxAdd->Sol_Ligand Sol_Atmosphere SOLUTION: Degas (Freeze-Pump-Thaw) + Slow Alkyne Addition Diag_Glaser->Sol_Atmosphere Sol_Temp SOLUTION: Lower Temp or Increase Ligand:Pd Ratio Diag_Stability->Sol_Temp

Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure.

Technical Deep Dive & Solutions

Issue A: The Aryl Chloride Barrier (Oxidative Addition)

Symptom: You are trying to couple a terminal alkyne to a dichlorobenzene (Ar-Cl), and the starting material is untouched.

The Science: The C-Cl bond dissociation energy (~96 kcal/mol) is significantly higher than C-Br or C-I. Standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts cannot generate the electron-rich Pd(0) species required to break this bond, especially if the ring is electron-rich or sterically crowded.

The Solution: Bulky, Electron-Rich Ligands You must switch to ligands that force electrons onto the Palladium center.

  • Recommendation: Use XPhos or SPhos (Buchwald Ligands).

  • Why: These biaryl phosphines are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination).[1]

  • Alternative: Pd-PEPPSI-IPr . This NHC (N-Heterocyclic Carbene) catalyst is extremely robust and specifically designed for difficult couplings.

Catalyst SystemSuitability for Ar-ClNotes
Pd(PPh₃)₄Poor Will fail. Do not use.
Pd(dppf)Cl₂Moderate Good for sterics, but often weak for Ar-Cl.
Pd(OAc)₂ + XPhos Excellent The Gold Standard for Ar-Cl.
Pd-PEPPSI-IPr Excellent Best for sterically hindered (2,6-dichloro) substrates.
Issue B: The "Glaser" Side-Reaction

Symptom: You see the homocoupled alkyne dimer (R-C≡C-C≡C-R) and unreacted aryl halide.[2][3]

The Science: Dichlorophenyl alkynes are electron-deficient. This makes the terminal proton more acidic (


 < 25). In the presence of Copper (CuI) and trace Oxygen, these alkynes oxidize and dimerize (Glaser coupling) much faster than they enter the Palladium cycle.

The Solution: Oxygen Exclusion & Copper Management [4][5]

  • Degassing is Non-Negotiable: Sparging with nitrogen is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon bubbling for >30 mins.

  • Slow Addition: Add the alkyne via syringe pump over 1-2 hours. This keeps the concentration of free alkyne low, statistically favoring the cross-coupling over the second-order homocoupling reaction.

  • Copper-Free Protocol: If Glaser coupling persists, remove Copper entirely.

    • Note: Cu-free Sonogashira requires more active Pd catalysts (see Issue A) and often a stronger base (e.g., Cs₂CO₃ in place of TEA).

Validated Protocols

Protocol A: The "Heavy Duty" Method (For Ar-Cl Activation)

Use this when coupling TO a dichlorophenyl chloride.

  • Catalyst Prep: In a glovebox or under strict Argon, charge a vial with:

    • Pd(OAc)₂ (2 mol%)[6]

    • XPhos (4 mol%)

    • Pre-stir in solvent (THF or Dioxane) for 5 mins to form the active species.

  • Reagents: Add Dichlorophenyl chloride (1.0 equiv) and Cs₂CO₃ (2.0 equiv, dried).

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.5 M concentration).

  • Alkyne: Add the terminal alkyne (1.2 equiv).

  • Conditions: Seal and heat to 80–100°C for 12–24 hours.

    • Why Cs₂CO₃? Inorganic bases often outperform amines for difficult Ar-Cl couplings by allowing higher temperatures without base volatility.

Protocol B: The "Glaser-Suppressing" Method

Use this when the ALKYNE contains the dichlorophenyl group.

  • Setup: Flame-dry a Schlenk flask. Cycle Vacuum/Argon 3 times.

  • Loading: Add Aryl Halide (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-2 mol% — keep this low).

  • Solvent/Base: Add degassed THF/Et₃N (1:1 ratio).

  • Alkyne Addition: Dissolve Dichlorophenyl acetylene (1.1 equiv) in degassed THF.

    • Critical Step: Add this solution dropwise over 60 minutes to the stirring catalyst mixture.

  • Temperature: Run at Room Temperature initially. Heat only if conversion is stalled after 4 hours.

Mechanistic Visualization

Understanding the competition between the Productive Cycle and the Destructive (Glaser) Cycle is key.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Ar-Cl Pd_Ar Pd(II)-Ar-Cl OxAdd->Pd_Ar Difficult Step! TransMet Transmetallation Pd_Ar->TransMet + Cu-Acetylide Prod Reductive Elimination (Product Formation) TransMet->Prod Prod->Pd0 Cu_Cycle Cu(I) Cycle (Acetylide Formation) Cu_Cycle->TransMet Feeds Alkyne Glaser Glaser Side-Reaction (Requires O2) Cu_Cycle->Glaser + O2 (Leak)

Figure 2: The Sonogashira catalytic cycle. Note the "Oxidative Addition" bottleneck for Ar-Cl and the "Glaser" off-ramp if O2 is present.

FAQ: Rapid Fire Troubleshooting

Q: Can I use DMF? A: Yes, but be careful. DMF decomposes at high temperatures to produce dimethylamine, which can coordinate to Pd and shut down the reaction. For high-temp (>80°C) Ar-Cl couplings, Dioxane or Toluene is safer.

Q: My reaction works for 4-chlorophenyl but fails for 2,6-dichlorophenyl. Why? A: This is pure steric hindrance. The "cone angle" of the phosphine ligand matters here. You need a ligand that is bulky enough to form the mono-ligated Pd species (L-Pd-0) but flexible enough to allow the substrate to approach. Pd-PEPPSI-IPent or Buchwald's BrettPhos are often required for ortho-substituted substrates.

Q: Should I add more catalyst if it stalls? A: Generally, no. If the catalyst has turned to Pd-black, adding more will just cause the new catalyst to precipitate on the old nucleation sites. Filter the mixture to remove the black solid, then add fresh catalyst/ligand to the filtrate.

References

  • Buchwald, S. L., et al. (2005).[7] "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

  • Plenio, H. (2008). "The Sonogashira coupling of aryl chlorides."[1][2][3][4][8][9][10] Angewandte Chemie International Edition. Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." (Applicable to Sonogashira). Chemistry - A European Journal. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

Sources

overcoming steric hindrance in 2,5-dichlorophenyl substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPERATIONAL Topic: Overcoming Steric Hindrance in 2,5-Dichlorophenyl Substitution Ticket Priority: High (Research & Development)

System Overview: The "Ortho-Wall" Architecture

Welcome to the technical guide for handling the 2,5-dichlorophenyl moiety. As a researcher, you are likely facing a specific topological problem: the C2-Chlorine atom .

While the C5-chlorine is electronically active (inductive withdrawal,


) but sterically accessible, the C2-chlorine acts as a "gatekeeper" to the C1 position. It creates significant steric strain (

-value interference) for any incoming nucleophile or catalyst attempting to bond at C1, or for any oxidative addition attempting to occur at C2 itself.[1]

This guide treats your chemical reaction as a troubleshootable system. We address the three most common "error codes" generated by this scaffold: Low Conversion (Steric Block) , Regioselectivity Failure (Wrong Isomer) , and Catalyst Death (Dehalogenation).

Module 1: Cross-Coupling (C-C Bond Formation)
Ticket #001: Reaction Stalled at <20% Conversion

Issue: You are attempting a Suzuki-Miyaura coupling at C1 (e.g., using 2,5-dichlorobromobenzene or coupling a 2,5-dichlorophenylboronic acid). The reaction turns black (Pd precipitation) or stalls. Diagnosis: The "Ortho-Effect."[1] Standard ligands (PPh3, dppf) cannot open a wide enough coordinate angle to accommodate the bulky C2-Cl during the reductive elimination step, or the oxidative addition is too slow.

The Solution: The "Flexible Glove" Protocol You must switch to dialkylbiaryl phosphine ligands (Buchwald Ligands) or bulky NHC complexes (PEPPSI). These ligands form a protective "glove" over the palladium, forcing a monoligated species (


) that is highly active.

Recommended Protocol (Suzuki-Miyaura):

ComponentStandard ChoiceHigh-Steric Choice (The Fix)Mechanism of Action
Ligand

/

SPhos or XPhos SPhos allows

-interaction with Pd; facilitates reductive elimination in crowded environments.[1]
Catalyst Source

SPhos Pd G2 / Pd(OAc)₂ Pre-formed G2 precatalysts ensure 1:1 L:Pd ratio, preventing catalyst poisoning.[1]
Base

K₃PO₄ or KOH Stronger bases facilitate transmetallation of hindered boronic acids.[1]
Solvent DMF / THFToluene/Water (10:1) Biphasic systems often stabilize the active catalytic species better for SPhos.

Step-by-Step Workflow:

  • Charge: Add substrate (1.0 equiv), Boronic acid (1.2–1.5 equiv), SPhos Pd G2 (1–2 mol%), and K₃PO₄ (2.0 equiv) to a vial.

  • Purge: Seal and purge with Argon/N₂ (3x). Oxygen is fatal to the active monoligated Pd(0).

  • Solvent: Add degassed Toluene/Water (10:1).

  • Heat: Stir vigorously at 80–100°C.

    • Note: If using Pd-PEPPSI-IPent , you may run this in open air, but inert atmosphere is safer for reproducibility.[1]

Module 2: Regioselectivity (Site-Selective Coupling)
Ticket #002: Coupling Occurred at the Wrong Chlorine

Issue: You have 2,5-dichlorobromobenzene (or similar) and want to couple only at the C1-Br or C5-Cl, but you see mixtures. Diagnosis: Competitive Oxidative Addition.[1]

  • Rule 1: C-Br/C-I reacts before C-Cl (Bond Dissociation Energy).[1]

  • Rule 2: Among chlorides, the C5-Cl (meta) reacts faster than C2-Cl (ortho) due to steric accessibility, despite similar bond strengths.

Troubleshooting Logic:

  • Scenario A: You want to couple at C1 (leaving C2/C5-Cl intact).

    • Use: C1-Bromide or C1-Iodide.[1]

    • Condition: Room temperature (RT).[1][2] SPhos Pd G2 is active at RT for bromides.[1] Keeping the temp low prevents activation of the chlorides.

  • Scenario B: You want to couple at C5-Cl (leaving C2-Cl intact).

    • Use: 2,5-dichlorobenzene derivatives.[1]

    • Condition: Use a less bulky ligand like PPh3 or DPEPhos at moderate heat.[1] The catalyst will naturally select the accessible C5 position over the hindered C2.

  • Scenario C: You want to couple at C2-Cl (The "Impossible" Coupling).

    • Requirement: C5 must be deactivated (e.g., already substituted) or you must accept a double coupling.[1]

    • Catalyst:Pd-PEPPSI-IPent or Pd-AntPhos .[1] These are specifically designed to force oxidative addition at extremely hindered sites.[1]

Module 3: C-N Bond Formation (Amination)
Ticket #003: Dehalogenation Instead of Amination

Issue: Attempting Buchwald-Hartwig amination on a 2,5-dichloro substrate yields the reduced product (H replacing Cl) or no reaction. Diagnosis:


-Hydride Elimination.[1][3] The amine coordinates, but the steric bulk of the ortho-Cl prevents the C-N bond forming reductive elimination. The complex takes the path of least resistance: 

-hydride elimination.

The Solution: Specialized Ligands for N-Ligation Do not use SPhos for amination.[1] Use ligands specifically designed to prevent


-hydride elimination.[1]

Selection Guide:

Amine TypeRecommended LigandCatalyst Precursor
Primary Amine (

)
BrettPhos BrettPhos Pd G3
Secondary Amine (

)
RuPhos RuPhos Pd G3
Aniline (

)
tBuXPhos tBuXPhos Pd G3

Critical Protocol Change:

  • Base: Switch to NaOtBu (Sodium tert-butoxide).[1] The tert-butoxide anion aids in the deprotonation of the amine-bound palladium complex, which is often the rate-limiting step in hindered systems.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).[1]

Visual Troubleshooting Aids
Figure 1: Ligand Selection Decision Matrix

Use this logic flow to select the correct catalytic system for your 2,5-dichloro substrate.

LigandSelection Start Substrate: 2,5-Dichlorophenyl-X ReactionType Reaction Type? Start->ReactionType CC_Bond C-C Bond (Suzuki/Negishi) ReactionType->CC_Bond CN_Bond C-N Bond (Buchwald-Hartwig) ReactionType->CN_Bond StericCheck Target Site? CC_Bond->StericCheck AmineType Amine Type? CN_Bond->AmineType SPhos USE: SPhos Pd G2 (Excellent for Ortho-Cl) StericCheck->SPhos Coupling at C1 (Ortho to Cl) PEPPSI USE: Pd-PEPPSI-IPent (For Extreme Hindrance) StericCheck->PEPPSI Coupling AT C2 (Displacing Cl) Standard USE: PPh3 / DPEPhos (Selects C5 over C2) StericCheck->Standard Coupling AT C5 (Meta) Brett USE: BrettPhos Pd G3 AmineType->Brett Primary Amine Ru USE: RuPhos Pd G3 AmineType->Ru Secondary Amine

Caption: Decision tree for optimizing catalyst selection based on reaction type and steric demand.

Figure 2: The Steric Bottleneck in the Catalytic Cycle

Visualizing where the 2,5-dichloro pattern causes failure.

CatalyticCycle cluster_fail Failure Points Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for C2-Cl) Pd0->OxAdd Substrate Entry PdII L-Pd(II)-Ar-Cl (Crowded Intermediate) OxAdd->PdII TransMet Transmetallation (Base Assisted) PdII->TransMet + Boronic Acid RedElim Reductive Elimination (BLOCKED by Ortho-Cl) TransMet->RedElim Product Product + Pd(0) RedElim->Product Product->Pd0

Caption: The catalytic cycle highlighting the high-risk steps (Red) caused by steric bulk at the ortho-position.

FAQ: Rapid Response

Q: Can I use microwave irradiation to overcome the steric barrier? A: Yes.[1] Microwave heating (120–150°C for 10–30 mins) is highly effective for 2,5-dichloro substrates.[1] It helps overcome the high activation energy required for the oxidative addition at the hindered C2 position. However, ensure your catalyst (like SPhos) is thermally stable; Pd-PEPPSI complexes are superior for high-temp microwave protocols.[1]

Q: I need to do a Lithium-Halogen exchange. Will it scramble? A: Likely.[1] If you use n-BuLi, you risk "halogen dance" or scrambling between the C2 and C5 positions.

  • Fix: Use Turbo-Grignard (iPrMgCl·LiCl) at -20°C to 0°C.[1] This reagent allows for selective magnesiation (usually at the more accessible or more acidic position) without triggering the scrambling associated with lithium reagents.

Q: Why is my yield low even with SPhos? A: Check your stirring. Heterogeneous mixtures (Toluene/Water/Base) require rapid stirring (>1000 RPM) to ensure phase transfer.[1] Also, verify your boronic acid quality; sterically hindered boronic acids are prone to protodeboronation.[1] Add the base last or use a slow addition of the boronic acid.

References
  • Buchwald, S. L., et al. (2005).[1] Universal substituted biaryl phosphine ligands for palladium-catalyzed cross-coupling reactions.[1]Chemical Science .[1][4][5] (Review of SPhos/XPhos utility).

  • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling reactions.[1][6][7]Chemistry – A European Journal .[1]

  • Tang, W., et al. (2014).[1][3] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.Organic Chemistry Frontiers . (Discusses AntPhos and extreme sterics).

  • Hartwig, J. F. (2011).[1] Electronic Effects on Reductive Elimination.[1]Inorganic Chemistry .

  • Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[1]Angewandte Chemie . (Turbo-Grignard usage).[1]

Sources

Validation & Comparative

Technical Analysis: FTIR Characterization of 3-(2,5-Dichlorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 3-(2,5-dichlorophenyl)prop-2-yn-1-ol CAS: (Specific isomer often custom synthesized; analog to 3-(2,4-dichlorophenyl)prop-2-yn-1-ol) Primary Application: Intermediate in the synthesis of polysubstituted indoles, benzofurans, and pharmaceutical heterocycles via cyclization.

This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectral characteristics of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol. Unlike standard spectral libraries, this analysis focuses on comparative performance , distinguishing the target molecule from its synthetic precursors (propargyl alcohol) and evaluating the efficacy of FTIR against Raman spectroscopy for this specific structural class.

Comparative Analysis: Target vs. Alternatives

In drug development, "performance" of an analytical method is defined by its ability to resolve the target from impurities and precursors. Below is an objective comparison of how FTIR performs for this molecule versus alternative methods and structural analogs.

Comparison A: FTIR vs. Raman Spectroscopy

Is FTIR the best tool for this specific molecule?

FeatureFTIR (Absorption) Raman (Scattering) Verdict for This Molecule
Alkyne Detection Weak/Variable. The internal alkyne (

) has a small dipole moment change, leading to a weak absorption peak at ~2230 cm⁻¹.
Strong. The

bond has a large polarizability change, resulting in a very intense peak in the "silent region" (2100–2250 cm⁻¹).
Raman is superior for confirming the alkyne backbone integrity.
Alcohol (OH) Detection Excellent. The O-H stretch (~3300 cm⁻¹) is broad and intense, easily confirming the alcohol functionality.Weak. Water interference and weak scattering make Raman poor for OH detection.FTIR is superior for confirming the alcohol terminus.
Substituent (C-Cl) Good. C-Cl stretches (800–1100 cm⁻¹) are visible but can be obscured in the fingerprint region.Excellent. Heavy atom vibrations (C-Cl) appear as distinct, sharp low-frequency bands (<800 cm⁻¹).Complementary. Use both if halogen positioning is critical.
Comparison B: Target vs. Precursors (Reaction Monitoring)

Differentiation from Propargyl Alcohol and 1-Bromo-2,5-dichlorobenzene.

The synthesis typically involves a Sonogashira coupling.[1] FTIR is a critical Go/No-Go tool here because it tracks the disappearance of the terminal alkyne hydrogen.

Spectral FeaturePrecursor: Propargyl Alcohol Target: 3-(2,5-dichlorophenyl)prop-2-yn-1-ol Differentiation Logic

Stretch
Present (Sharp, ~3300 cm⁻¹) Absent Primary Indicator. Disappearance confirms coupling.

Position
Terminal (~2120 cm⁻¹)Internal (~2220–2240 cm⁻¹)Shift to higher wavenumber due to conjugation with the phenyl ring.
Aromatic C=C AbsentPresent (~1470, 1580 cm⁻¹)Confirms incorporation of the aryl ring.

Detailed Spectral Assignments

The following data represents the theoretical assignment based on fragment analysis of 2,5-dichlorobenzene derivatives and conjugated alkynols.

High-Frequency Region (4000 – 2000 cm⁻¹)
  • 3200 – 3500 cm⁻¹ (Broad, Strong): O-H Stretching. Typical of primary alcohols. Broadening indicates hydrogen bonding.

  • 3050 – 3100 cm⁻¹ (Weak, Sharp): Aromatic C-H Stretching. Associated with the phenyl ring hydrogens.

  • 2850 – 2950 cm⁻¹ (Medium): Aliphatic C-H Stretching. Methylene (

    
    ) group adjacent to the alcohol.
    
  • 2220 – 2240 cm⁻¹ (Weak/Medium): Internal Alkyne (

    
    ) Stretching. 
    
    • Note: This peak is shifted higher than terminal alkynes due to conjugation with the aromatic ring, but intensity may be low due to the pseudo-symmetry of the bond.

Fingerprint Region (1500 – 600 cm⁻¹)
  • 1580 cm⁻¹, 1470 cm⁻¹ (Medium): Aromatic Ring Breathing (

    
    ).  Characteristic of the benzene ring.
    
  • 1000 – 1050 cm⁻¹ (Strong): C-O Stretching. Primary alcohol (

    
    ).
    
  • 1090 cm⁻¹ (Medium): Aromatic C-Cl Stretching (In-plane).

  • 800 – 850 cm⁻¹ (Strong): C-H Out-of-Plane Bending (OOP). Diagnostic for 1,2,5-trisubstituted benzene (isolated hydrogens).

  • ~740 cm⁻¹: C-Cl Stretching.

Experimental Protocol: Validated Characterization Workflow

To ensure reproducibility, follow this self-validating protocol.

A. Sample Preparation
  • State Check: The molecule is likely a solid or viscous oil.

    • If Solid: Use KBr Pellet method (1 mg sample : 100 mg KBr). This prevents saturation of the strong C-O bands.

    • If Oil: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.

  • Background Subtraction: Run a blank scan (air or pure KBr) immediately prior to sampling to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    interference.
B. The "Spectral Subtraction" Validation Method

To definitively confirm the product purity without a standard:

  • Acquire spectrum of Precursor A (Propargyl alcohol).

  • Acquire spectrum of Crude Product .

  • Perform Spectral Subtraction (Crude - Precursor).

    • Success Criteria: The sharp peak at 3300 cm⁻¹ (Terminal Alkyne C-H) should appear as a negative peak or be completely absent in the raw spectrum.

Visualization of Logic Pathways

Figure 1: Sonogashira Coupling Monitoring Logic

This diagram illustrates the decision matrix for interpreting the FTIR spectrum during synthesis.

G Start Acquire FTIR Spectrum of Reaction Mixture Check3300 Check 3250-3350 cm⁻¹ Region Start->Check3300 Decision1 Sharp Peak at ~3300 cm⁻¹? Check3300->Decision1 ResultPrecursor Incomplete Reaction (Terminal Alkyne Present) Decision1->ResultPrecursor Yes (Strong/Sharp) Check2200 Check 2200-2240 cm⁻¹ Region Decision1->Check2200 No (Only Broad OH) Decision2 Peak Present at ~2230 cm⁻¹? Check2200->Decision2 ResultTarget Target Formed (Internal Alkyne Observed) Decision2->ResultTarget Yes (Weak/Medium) ResultAmbig Ambiguous Result (Check Raman or NMR) Decision2->ResultAmbig No

Caption: Logic flow for monitoring the conversion of Propargyl Alcohol to 3-(2,5-dichlorophenyl)prop-2-yn-1-ol via FTIR.

Figure 2: Structural Verification Workflow

Differentiating the target from potential isomers (e.g., 3,5-dichloro isomer).

Structure Sample Purified Sample Step1 Analyze Fingerprint (600-900 cm⁻¹) Sample->Step1 Pattern1 Peaks at ~810 & ~880 cm⁻¹ (Isolated H pattern) Step1->Pattern1 1,2,5-Trisubstituted Pattern2 Peaks at ~850 cm⁻¹ (Adjacent H pattern) Step1->Pattern2 1,2,3- or 1,2,4-Trisubstituted Conclusion1 2,5-Dichloro Substitution (Target Confirmed) Pattern1->Conclusion1 Conclusion2 3,4- or 2,3-Dichloro Isomer (Reject) Pattern2->Conclusion2

Caption: Fingerprint region analysis to distinguish the 2,5-dichloro substitution pattern from other regioisomers.

References

  • NIST Chemistry WebBook. Propargyl alcohol Infrared Spectrum.[2] National Institute of Standards and Technology.[2] [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for C-Cl and internal alkyne shifts).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[3] 7th Edition. Wiley. (Source for aromatic substitution patterns).

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for Raman vs. FTIR alkyne intensity comparison).

Sources

A Researcher's Guide to Purity: Distinguishing 3-(2,5-dichlorophenyl)prop-2-yn-1-ol from its Isomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry and drug development, the unambiguous identification of a target molecule and the rigorous characterization of its impurities are foundational to safety, efficacy, and reproducibility. The synthesis of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol, a substituted propargyl alcohol, presents a common yet critical challenge: the potential co-formation of positional isomers. These isomers, differing only in the location of the chlorine atoms on the phenyl ring, possess nearly identical physical properties, making their separation and differentiation a non-trivial analytical task.

The Analytical Challenge: A Profile of Dichlorophenyl Isomers

The primary challenge stems from the fact that a typical synthesis, such as a Sonogashira coupling between an iodo-dichlorobenzene and propargyl alcohol, might start with an impure dichlorobenzene precursor or involve side reactions leading to a mixture of isomers. The six possible dichlorophenyl positional isomers present subtly different steric and electronic profiles.

dot graph Isomers { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin=0.2]; edge [fontsize=10];

// Define nodes for each isomer Target [label="3-(2,5-dichlorophenyl)\nprop-2-yn-1-ol", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,3!"]; Impurity1 [label="3-(2,3-dichlorophenyl)\nprop-2-yn-1-ol", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-4,1.5!"]; Impurity2 [label="3-(2,4-dichlorophenyl)\nprop-2-yn-1-ol", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-4,-1.5!"]; Impurity3 [label="3-(2,6-dichlorophenyl)\nprop-2-yn-1-ol", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-3!"]; Impurity4 [label="3-(3,4-dichlorophenyl)\nprop-2-yn-1-ol", fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,-1.5!"]; Impurity5 [label="3-(3,5-dichlorophenyl)\nprop-2-yn-1-ol", fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,1.5!"];

// Connect the target to the concept of isomeric impurities center [label="Isomeric Impurities", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; Target -- center [style=dashed]; center -- Impurity1; center -- Impurity2; center -- Impurity3; center -- Impurity4; center -- Impurity5; } dot Caption: Structural relationship of the target compound and its potential positional isomers.

While all isomers share the same molecular weight, the varied positions of the electron-withdrawing chlorine atoms create distinct electronic distributions and dipole moments. These subtle differences are the levers we will use to achieve analytical separation and identification.

An Orthogonal Analytical Strategy

Relying on a single analytical technique is insufficient for definitive identification. A robust strategy employs orthogonal methods—techniques that discriminate based on different chemical or physical principles. Our recommended workflow combines the separating power of chromatography with the definitive structural elucidation of spectroscopy.

// Nodes A [label="Crude Synthetic Product", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="High-Resolution Chromatography\n(HPLC or GC-MS)", tooltip="Initial separation and quantification of components", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Assess Purity & Component Number", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Isolate Impurities\n(e.g., Preparative HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="NMR Spectroscopy\n(¹H, ¹³C, COSY)", tooltip="Unambiguous structure elucidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Confirm Structure of\nTarget & Impurities", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Final Report:\nIdentity & Purity Confirmed", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Pure Product (>99.5%)", fillcolor="#FFFFFF", fontcolor="#34A853"]; I [label="Impurity Peaks Detected", fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Edges A -> B [label="Inject"]; B -> C [label="Analyze Chromatogram"]; C -> H [label="Single Peak"]; C -> I [label="Multiple Peaks"]; I -> D [label="If necessary for full characterization"]; D -> E; B -> E [label="Analyze separated peaks\n(if hyphenated, e.g., LC-NMR)"]; E -> F [label="Interpret Spectra"]; F -> G [label="Correlate Data"]; H -> G; } dot Caption: A self-validating workflow for isomer identification and purity confirmation.

High-Performance Liquid Chromatography (HPLC): The Separation Workhorse

HPLC is the primary tool for separating the isomers. The choice of stationary phase is critical. While a standard C18 column can offer some separation based on general hydrophobicity, stationary phases that facilitate π-π interactions are often superior for aromatic positional isomers.[1]

Causality: The varied chlorine positions alter the electron density (quadrupole moment) of the phenyl ring. A phenyl-based stationary phase (e.g., Phenyl-Hexyl or Pentafluorophenyl (PFP)) can engage in differential π-π interactions with these isomers, providing enhanced selectivity that a simple hydrophobic phase might miss.[2][3] PFP phases, in particular, are electron-deficient and interact strongly with halogenated compounds, making them an excellent choice.[3]

Experimental Protocol: HPLC Method for Isomer Separation
  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile or Methanol (HPLC Grade)

  • Gradient:

    • Start at 40% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 40% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Controlled temperature is crucial for reproducible retention times.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.

Interpreting the Data: You should expect to see distinct peaks for each isomer. The elution order will depend on the specific interactions with the column. The goal is to achieve baseline resolution (Rs > 1.5) between the peak for 3-(2,5-dichlorophenyl)prop-2-yn-1-ol and any adjacent impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal View

For volatile and thermally stable compounds like these, GC-MS provides an excellent orthogonal separation technique.[4] Separation in GC is based on boiling point and interaction with the stationary phase.

Causality: Positional isomers often have very close boiling points, making standard non-polar columns (like a DB-5ms) potentially insufficient.[5] A mid-polarity column (e.g., containing a 50% phenyl-methylpolysiloxane phase) can provide alternative selectivity based on dipole interactions, complementing the π-π interaction basis of the HPLC method.[5] While the mass spectrometer will show an identical molecular ion for all isomers, their fragmentation patterns under Electron Ionization (EI) may exhibit subtle, reproducible differences, although this is not always guaranteed. The primary utility here is the chromatographic separation.

Experimental Protocol: GC-MS Method for Isomer Analysis
  • Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).

  • Column: DB-17ms or equivalent mid-polarity column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet: Split/Splitless, operated in split mode (e.g., 50:1).

  • Inlet Temperature: 270 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-450 m/z.

Interpreting the Data: The chromatogram will provide high-resolution separation of the isomers based on their volatility and polarity. The mass spectrum for each peak will confirm the molecular weight (and thus confirm they are isomers) and provide a fragmentation pattern that serves as a fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification

While chromatography separates, NMR identifies. The substitution pattern of the chlorine atoms on the benzene ring creates a unique, unambiguous fingerprint in the ¹H and ¹³C NMR spectra.[6] The number of signals, their chemical shifts, and their coupling patterns in the aromatic region are definitive.

Causality: The symmetry (or lack thereof) in each isomer dictates the number of unique proton and carbon environments. For example, a highly symmetric isomer like the 3,5-dichloro analog will have a much simpler spectrum than an asymmetric one like the 2,5-dichloro target.[6][7]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the purified sample (or isolated impurity) in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

  • Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure adequate signal-to-noise.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, run 2D experiments like COSY (Correlation Spectroscopy) to establish proton-proton coupling relationships in complex spectra.

Interpreting the Data: Predicted ¹H NMR Aromatic Patterns

The key to differentiation lies in the aromatic region (~7.0-7.6 ppm). The propargyl alcohol moiety (-CH₂- and -OH) will have characteristic signals, but they will be similar across all isomers. The aromatic signals, however, will be unique.

IsomerPredicted Aromatic ¹H NMR SignalsKey Differentiating Features
2,5-dichloro (Target) Three signals: a doublet (d), a doublet of doublets (dd), and another doublet (d).Asymmetric pattern, three distinct proton environments.
2,3-dichloro Three signals: likely a doublet of doublets (dd) and two triplets (t) or complex multiplets.Asymmetric pattern, three distinct proton environments.
2,4-dichloro Three signals: a doublet (d), a doublet of doublets (dd), and another doublet (d).Asymmetric pattern, three distinct proton environments.
2,6-dichloro Two signals: a triplet (t) and a doublet (d) with a 1:2 integration ratio.Symmetric pattern, two proton environments.
3,4-dichloro Three signals: a doublet (d), a doublet of doublets (dd), and another doublet (d).Asymmetric pattern, three distinct proton environments.
3,5-dichloro Two signals: a triplet (t) and a doublet (d) with a 1:2 integration ratio.Highly symmetric pattern, two proton environments.[6]

Note: Predicted chemical shifts and multiplicities are based on general principles. Actual values depend on solvent and spectrometer frequency.[6]

The ¹³C NMR spectrum provides complementary information. The number of unique signals in the aromatic region directly corresponds to the number of unique carbon environments, as dictated by the isomer's symmetry.[7] For instance, the 1,4-dichlorobenzene isomer would show only two signals in the aromatic region of its ¹³C NMR spectrum, whereas the 1,2-dichlorobenzene would show three.[7]

Summary and Conclusion

Distinguishing 3-(2,5-dichlorophenyl)prop-2-yn-1-ol from its positional isomers is a challenge that demands a rigorous, multi-faceted analytical approach. A single method is prone to misinterpretation. By combining the superior separating power of a well-chosen HPLC or GC column with the definitive structural elucidation of NMR spectroscopy, researchers can create a self-validating system. This orthogonal workflow not only confirms the identity of the target compound but also allows for the confident identification and quantification of isomeric impurities, ensuring the integrity and quality of the final product.

References

  • BenchChem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-3,5-dichlorobenzene and Its Isomers.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • Agilent Technologies, Inc. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers.
  • Chegg.com. (2017, March 28). Solved: Look at the ^1H NMR spectra of dichlorobenzene.
  • Pearson+. (n.d.). There are three different isomers of dichlorobenzene. These isomers can be identified easily using 13C-NMR.
  • Royal Society of Chemistry. (2014). Electronic Supplementary Information.
  • ChemicalBook. (n.d.). 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • BenchChem. (n.d.). Method development for separating 3-(2-Chlorophenyl)-1,1-diethylurea from its isomers.
  • PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.